Product packaging for Acetylaszonalenin(Cat. No.:CAS No. 42230-55-7)

Acetylaszonalenin

Cat. No.: B605127
CAS No.: 42230-55-7
M. Wt: 415.5 g/mol
InChI Key: TXNJQKDZOVFCAQ-XRODADMRSA-N
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Description

Acetylaszonalenin is a fungal natural product featuring a distinctive pentacyclic 6-5-5-7-6 ring framework . It is biosynthesized by the fungus Neosartorya fischeri NRRL 181 through a nonribosomal peptide synthetase (NRPS) assembly line, which utilizes the conformationally restricted β-amino acid anthranilate as a key building block . This biosynthetic pathway is of significant interest in natural product research for understanding how fungi generate complex alkaloid structures. The compound belongs to a class of benzodiazepinone-containing fungal alkaloids, and its structure offers a valuable template for studying bioactivity and biosynthesis . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostics, therapeutics, or any clinical applications, and is strictly not for human or animal consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25N3O3 B605127 Acetylaszonalenin CAS No. 42230-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNJQKDZOVFCAQ-XRODADMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H]2[C@](C[C@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42230-55-7
Record name Acetylaszonalenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042230557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYLASZONALENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0Z5D1T6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Biosynthesis pathway of Acetylaszonalenin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biosynthesis of Acetylaszonalenin

This guide provides a comprehensive overview of the biosynthetic pathway of this compound, a prenylated indole alkaloid produced by the fungus Neosartorya fischeri. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on the enzymatic steps, quantitative data, and experimental protocols.

Introduction

This compound is a complex natural product with a unique chemical structure that has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. The biosynthetic pathway involves a series of enzymatic reactions catalyzed by a dedicated gene cluster in N. fischeri.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a gene cluster identified in Neosartorya fischeri.[1][2] This cluster contains the genes encoding the three key enzymes responsible for the synthesis of the final product. The core genes and their functions are summarized below:

  • anaPS : Encodes a non-ribosomal peptide synthetase (NRPS) responsible for the initial dipeptide formation.

  • anaPT : Encodes a prenyltransferase that introduces a dimethylallyl group to the dipeptide core.

  • anaAT : Encodes an acetyltransferase that catalyzes the final acetylation step.

The Biosynthetic Pathway

The biosynthesis of this compound proceeds through a three-step enzymatic cascade, as illustrated in the pathway diagram below.

Acetylaszonalenin_Biosynthesis cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Final Product L-Tryptophan L-Tryptophan (R)-Benzodiazepinedione (R)-Benzodiazepinedione L-Tryptophan->(R)-Benzodiazepinedione AnaPS Anthranilic acid Anthranilic acid Anthranilic acid->(R)-Benzodiazepinedione Aszonalenin Aszonalenin (R)-Benzodiazepinedione->Aszonalenin AnaPT + DMAPP This compound This compound Aszonalenin->this compound AnaAT + Acetyl-CoA

Caption: The biosynthetic pathway of this compound.

The pathway begins with the condensation of L-tryptophan and anthranilic acid, catalyzed by the non-ribosomal peptide synthetase AnaPS, to form the cyclic dipeptide (R)-benzodiazepinedione.[2] It is proposed that an epimerase domain within AnaPS is responsible for the conversion of L-tryptophan to D-tryptophan during or before the formation of the dipeptide.[3]

The second step involves the reverse prenylation of (R)-benzodiazepinedione at the C3 position of the indole moiety.[1] This reaction is catalyzed by the prenyltransferase AnaPT, utilizing dimethylallyl diphosphate (DMAPP) as the prenyl donor, and results in the formation of aszonalenin.[1]

In the final step, the acetyltransferase AnaAT catalyzes the acetylation of the N1 position of the indoline moiety of aszonalenin, using acetyl coenzyme A (Acetyl-CoA) as the acetyl donor, to yield the final product, this compound.[1]

Quantitative Data

The kinetic parameters of the key enzymes AnaPT and AnaAT have been determined, providing insights into their catalytic efficiency.

EnzymeSubstrateK_m (µM)Turnover Number (s⁻¹)
AnaPT Dimethylallyl diphosphate1561.5
(R)-Benzodiazepinedione232
AnaAT Acetyl coenzyme A960.14
Aszonalenin61

Data sourced from Yin et al., 2009.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of the this compound biosynthetic pathway.

Gene Cloning, Expression, and Protein Purification

A general workflow for obtaining purified enzymes for biochemical characterization is depicted below.

Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR amplification of anaPT and anaAT from gDNA PCR amplification of anaPT and anaAT from gDNA Ligation into expression vectors (pQE70/pQE60) Ligation into expression vectors (pQE70/pQE60) PCR amplification of anaPT and anaAT from gDNA->Ligation into expression vectors (pQE70/pQE60) Transformation into E. coli Transformation into E. coli Ligation into expression vectors (pQE70/pQE60)->Transformation into E. coli Growth of E. coli cultures Growth of E. coli cultures Transformation into E. coli->Growth of E. coli cultures Induction of protein expression with IPTG Induction of protein expression with IPTG Growth of E. coli cultures->Induction of protein expression with IPTG Cell harvesting and lysis Cell harvesting and lysis Induction of protein expression with IPTG->Cell harvesting and lysis Centrifugation to obtain cell-free extract Centrifugation to obtain cell-free extract Cell harvesting and lysis->Centrifugation to obtain cell-free extract Affinity chromatography (Ni-NTA) Affinity chromatography (Ni-NTA) Centrifugation to obtain cell-free extract->Affinity chromatography (Ni-NTA) SDS-PAGE analysis of purity SDS-PAGE analysis of purity Affinity chromatography (Ni-NTA)->SDS-PAGE analysis of purity

Caption: A typical workflow for enzyme production.

Detailed Methodology:

  • Gene Amplification and Cloning : The coding sequences of anaPT and anaAT were amplified from the genomic DNA of N. fischeri. The amplified fragments were then cloned into the pQE70 and pQE60 expression vectors, respectively, which introduce a His₆-tag for purification.[1]

  • Heterologous Expression : The resulting plasmids were transformed into Escherichia coli cells. The transformed cells were grown in a suitable medium (e.g., LB broth) at 37°C to an optimal density, after which protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The cultures were then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 12-16 hours) to enhance the yield of soluble protein.

  • Protein Purification : The bacterial cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). After cell lysis by sonication or high-pressure homogenization and removal of cell debris by centrifugation, the soluble His₆-tagged proteins were purified from the cell-free extract by affinity chromatography using a nickel-nitrilotriacetic acid (Ni-NTA) resin. The purified proteins were then dialyzed against a storage buffer and their purity was assessed by SDS-PAGE.[1]

In Vitro Enzyme Assays

AnaPT Assay:

  • Reaction Mixture : A typical reaction mixture contains Tris-HCl buffer (e.g., 50 mM, pH 7.5), MgCl₂ (e.g., 5 mM), (R)-benzodiazepinedione, dimethylallyl diphosphate (DMAPP), and the purified AnaPT enzyme.

  • Incubation : The reaction is incubated at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

  • Reaction Termination and Product Extraction : The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The organic layer containing the product is then collected, dried, and redissolved in a suitable solvent (e.g., methanol) for analysis.

AnaAT Assay:

  • Reaction Mixture : A typical reaction mixture contains Tris-HCl buffer (e.g., 50 mM, pH 7.5), aszonalenin, acetyl coenzyme A, and the purified AnaAT enzyme.

  • Incubation : The reaction is incubated at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

  • Reaction Termination and Product Extraction : The reaction is terminated and the product is extracted using the same procedure as for the AnaPT assay.

Product Identification and Structural Elucidation

The products of the enzymatic reactions were identified and their structures were elucidated using a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • HPLC : HPLC is used to separate and quantify the enzymatic products from the reaction mixture.

  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the products, confirming the addition of a prenyl group by AnaPT and an acetyl group by AnaAT.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the precise chemical structure of the products and to confirm the site of prenylation and acetylation.

Conclusion

The elucidation of the this compound biosynthetic pathway provides a foundation for further research into this fascinating class of natural products. The characterization of the key enzymes, AnaPS, AnaPT, and AnaAT, opens up possibilities for the chemoenzymatic synthesis of novel derivatives with potentially enhanced biological activities. This knowledge is invaluable for synthetic biologists and medicinal chemists aiming to exploit the biosynthetic machinery of fungi for the production of high-value compounds.

References

Acetylaszonalenin: A Technical Guide to its NF-κB Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylaszonalenin, a fungal secondary metabolite, has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive overview of its known biological activity, focusing on its inhibitory effects on the NF-κB pathway. It includes a detailed experimental protocol for an NF-κB reporter assay, quantitative data on its activity, and a visualization of the canonical NF-κB signaling pathway. This document is intended to serve as a technical resource for researchers and professionals in drug discovery and development.

Introduction to this compound and NF-κB Signaling

This compound is a natural product isolated from the fungus Neosartorya spinosa. It belongs to the benzodiazepinedione class of compounds and is biosynthetically derived from aszonalenin. The NF-κB signaling pathway is a crucial regulator of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the nuclear translocation of the p65/p50 heterodimer and subsequent transcription of target genes.

Biological Activity of this compound

This compound has been demonstrated to inhibit the NF-κB signaling pathway. In a study by Ishikawa et al. (2024), this compound (referred to as compound 5) was shown to exhibit inhibitory activity in an NF-κB responsive reporter assay.[1][2]

Quantitative Data

The following table summarizes the quantitative data for the NF-κB inhibitory activity of this compound.

CompoundConcentrationInhibition of NF-κB Luciferase ActivityCell LineNotesReference
This compound5 µg/mLExhibited inhibitory activity6E8 (HEK293)Compound was not cytotoxic at this concentration.[1][2]

Further dose-response studies are required to determine the precise IC50 value of this compound.

Experimental Protocol: NF-κB Reporter Assay

The following protocol is based on the methodology described by Ishikawa et al. (2024) for determining the NF-κB inhibitory activity of compounds using a doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line.[1][2]

Materials
  • Cell Line: 6E8 cells (a HEK293-derived cell line with doxycycline-inducible expression of the ZFTA-RELA fusion protein and an NF-κB-responsive luciferase reporter).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Inducing Agent: Doxycycline (DOX).

  • Test Compound: this compound dissolved in dimethyl sulfoxide (DMSO).

  • Control Vehicle: DMSO.

  • Luciferase Assay Reagent.

  • 96-well microplates.

  • Luminometer.

Cell Seeding and Treatment
  • Seed 6E8 cells in a 96-well microplate at a suitable density.

  • Incubate the cells at 37°C in a 5% CO₂ incubator overnight.

  • Induce the expression of the ZFTA-RELA fusion protein by adding doxycycline to the culture medium.

  • Treat the cells with various concentrations of this compound (or DMSO as a vehicle control).

  • Incubate the plates for a specified period (e.g., 24 hours).

Luciferase Assay
  • After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel MTT assay or a co-transfected control reporter).

Data Analysis
  • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the DMSO-treated control.

  • If a dose-response is observed, calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

Signaling Pathway and Experimental Workflow Visualization

Canonical NF-κB Signaling Pathway

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome Degradation Nucleus Nucleus NFkappaB->Nucleus Translocation Transcription Gene Transcription This compound This compound This compound->IKK_complex Inhibition (Hypothesized) Experimental_Workflow start Start seed_cells Seed 6E8 Cells in 96-well plate start->seed_cells induce_expression Induce ZFTA-RELA expression with DOX seed_cells->induce_expression add_compound Add this compound (or DMSO control) induce_expression->add_compound incubate Incubate (24 hours) add_compound->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Analyze Data (% Inhibition, IC50) measure_luciferase->analyze_data end End analyze_data->end

References

Acetylaszonalenin: A Technical Guide to Preliminary Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylaszonalenin is a fungal metabolite that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the preliminary studies into its mechanism of action, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Biosynthesis of this compound

The biosynthesis of this compound in the fungus Neosartorya fischeri has been elucidated and involves a dedicated gene cluster. This cluster encodes for three key enzymes responsible for the synthesis of this complex molecule. The biosynthetic pathway begins with the formation of a dipeptide intermediate, which then undergoes prenylation and acetylation to yield the final product.

The enzymes involved in this pathway are:

  • AnaPS (Non-ribosomal Peptide Synthetase): Responsible for the initial dipeptide synthesis.

  • AnaPT (Prenyltransferase): Catalyzes the reverse prenylation of (R)-benzodiazepinedione.

  • AnaAT (Acetyltransferase): Mediates the final acetylation of aszonalenin to form this compound.

The functional proof of this gene cluster was established through the biochemical characterization of the prenyltransferase (AnaPT) and acetyltransferase (AnaAT) enzymes.

Quantitative Data: Enzyme Kinetics

The kinetic parameters for the key enzymes involved in the final steps of this compound biosynthesis have been determined, providing insight into the efficiency of these enzymatic reactions.

EnzymeSubstrateKm (µM)Turnover Number (s-1)
AnaPT Dimethylallyl diphosphate1561.5
(R)-benzodiazepinedione232
AnaAT Acetyl coenzyme A960.14
Aszonalenin61

Pharmacological Mechanism of Action

Preliminary studies have revealed that this compound exhibits multiple biological activities, suggesting a multifaceted mechanism of action. These activities include neurokinin-1 (NK1) receptor antagonism and potential anti-prostate cancer effects. Furthermore, its precursor, aszonalenin, and related analogs have demonstrated inhibitory effects on α-glucosidase and the NF-κB signaling pathway.

Neurokinin-1 (NK1) Receptor Antagonism

This compound has been identified as an antagonist of the neurokinin-1 (NK1) receptor. This receptor is involved in various physiological processes, including pain transmission and inflammation.

CompoundReceptorKi (µM)
This compoundNeurokinin-1 (NK1)170[1]
Anti-Prostate Cancer Activity

Emerging evidence suggests that this compound may possess anti-prostate cancer properties. Computational studies have pointed towards the cannabinoid G-protein coupled receptor type 1 (CB1) as a putative molecular target for this activity. However, direct experimental validation and quantitative data on its efficacy against prostate cancer cell lines are currently limited in the available literature.

α-Glucosidase and NF-κB Inhibition (by Analogs)

While specific data for this compound is not yet available, its precursor, aszonalenin, and other analogs have been shown to inhibit α-glucosidase and the NF-κB signaling pathway. These findings suggest that this compound may also share these inhibitory activities.

Experimental Protocols

This section details the methodologies for the key experiments cited in the preliminary mechanism of action studies of this compound and related compounds.

Neurokinin-1 (NK1) Receptor Binding Assay

This assay is designed to determine the binding affinity of a compound to the NK1 receptor.

  • Cell Culture and Membrane Preparation:

    • Human astrocytoma cells (or other cells endogenously or recombinantly expressing the NK1 receptor) are cultured under standard conditions.

    • Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Binding Assay:

    • A radiolabeled ligand for the NK1 receptor, such as [3H]-Substance P, is used.

    • A constant concentration of the radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (this compound).

    • The reaction is incubated to allow for binding equilibrium to be reached.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Anti-Prostate Cancer Cell Viability Assay

This protocol is a general method to assess the cytotoxic effects of a compound on prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP).

  • Cell Culture:

    • Prostate cancer cell lines are maintained in appropriate culture media and conditions.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment (MTT Assay):

    • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Inhibitor Incubation:

    • The enzyme solution is pre-incubated with various concentrations of the test compound (or a known inhibitor as a positive control, such as acarbose).

  • Substrate Addition:

    • The enzymatic reaction is initiated by adding a substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Enzymatic Reaction and Detection:

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The α-glucosidase-mediated hydrolysis of pNPG releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

  • Data Analysis:

    • The percentage of inhibition of α-glucosidase activity is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the uninhibited control.

    • The IC50 value is determined from the dose-response curve.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activity of the NF-κB signaling pathway.

  • Cell Line and Transfection:

    • A suitable cell line (e.g., HEK293) is transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

  • Cell Treatment:

    • The transfected cells are treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of the test compound.

  • Cell Lysis and Luciferase Assay:

    • After the treatment period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

    • A luciferase substrate (luciferin) is added to the cell lysate.

  • Luminescence Measurement:

    • The light produced by the luciferase-catalyzed reaction is measured using a luminometer.

  • Data Analysis:

    • The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

    • The percentage of inhibition of NF-κB activity by the test compound is calculated.

    • The IC50 value is determined from the dose-response curve.

Visualizations

Biosynthetic Pathway of this compound

Acetylaszonalenin_Biosynthesis Dipeptide Dipeptide Intermediate R_Benzodiazepinedione (R)-Benzodiazepinedione Dipeptide->R_Benzodiazepinedione Cyclization Aszonalenin Aszonalenin R_Benzodiazepinedione->Aszonalenin Reverse Prenylation This compound This compound Aszonalenin->this compound Acetylation AnaPS AnaPS AnaPS->Dipeptide AnaPT AnaPT AnaPT->R_Benzodiazepinedione AnaAT AnaAT AnaAT->Aszonalenin

Caption: Biosynthesis of this compound from a dipeptide intermediate.

Putative Signaling Pathway of this compound in Prostate Cancer

Putative_Signaling_Pathway This compound This compound CB1_Receptor CB1 Receptor (Putative Target) This compound->CB1_Receptor Binds to Downstream_Signaling Downstream Signaling Cascades CB1_Receptor->Downstream_Signaling Modulates Cell_Proliferation Inhibition of Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Leads to

Caption: Putative mechanism of this compound in prostate cancer via the CB1 receptor.

Experimental Workflow for Anti-Prostate Cancer Activity Screening

Experimental_Workflow Start Start: Cell Culture (PC-3, DU-145, LNCaP) Treatment Treatment with This compound (Dose-Response) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End End IC50->End

Caption: Workflow for determining the anti-prostate cancer activity of this compound.

References

Spectroscopic Profile of Acetylaszonalenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acetylaszonalenin, a mycotoxin with the molecular formula C₂₅H₂₅N₃O₃. This document is intended to serve as a detailed resource for professionals in research, science, and drug development, offering tabulated spectroscopic data, experimental methodologies, and visual diagrams to facilitate a thorough understanding of this complex natural product.

Core Spectroscopic Data

The structural elucidation and characterization of this compound heavily rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides complementary information regarding the functional groups present in the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRESIMS) is critical for determining the precise molecular weight and elemental composition of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Adduct IonCalculated Mass-to-Charge Ratio (m/z)Observed Mass-to-Charge Ratio (m/z)
[M+H]⁺416.1969416.1969
[M+Na]⁺438.1788438.1788
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for delineating the intricate atomic framework and stereochemistry of this compound. The following data were reported from analyses conducted in deuterated chloroform (CDCl₃).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
270.26.43 (s)
359.8-
4169.8-
5a130.4-
6124.67.32 (d, 7.8)
7129.57.53 (t, 7.8)
8126.27.41 (t, 7.8)
9138.88.39 (d, 7.8)
9a134.9-
11163.5-
12166.4-
1338.72.95 (d, 16.6), 3.65 (d, 16.6)
15133.0-
16122.37.18 (d, 7.5)
17128.97.23 (t, 7.5)
18122.07.08 (t, 7.5)
19129.87.61 (d, 7.5)
2042.1-
21146.96.01 (dd, 17.5, 10.7)
22112.55.09 (d, 10.7), 5.11 (d, 17.5)
2324.11.48 (s)
2424.51.51 (s)
N1-Ac170.5-
N1-Ac-CH₃26.82.67 (s)
Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not detailed in the primary literature, the expected absorption frequencies can be inferred from its known functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Amide)3300 - 3100
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=O Stretch (Amide/Lactam)1680 - 1630
C=C Stretch (Aromatic)1600 - 1450

Experimental Protocols

The acquisition of the spectroscopic data for this compound follows established methodologies in natural product chemistry.

Mass Spectrometry (HRESIMS):

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater) is utilized for optimal resolution and sensitivity.

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) containing a trace amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: A suite of NMR experiments is performed:

    • 1D NMR: ¹H and ¹³C spectra are acquired to identify the chemical shifts of all proton and carbon nuclei.

    • 2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations, which are essential for assigning the complex structure. NOESY or ROESY experiments may be used to determine the relative stereochemistry through space correlations.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow from fungal cultivation to the structural elucidation of this compound.

G A Fungal Cultivation (e.g., Neosartorya spinosa) B Extraction of Secondary Metabolites A->B C Chromatographic Purification (e.g., HPLC) B->C D Pure this compound C->D E Spectroscopic Analysis (NMR, MS, IR) D->E F Data Interpretation and Structure Elucidation E->F G Confirmed Chemical Structure F->G

Caption: A typical experimental workflow for the isolation and structural determination of this compound.

Logical Relationships in Spectroscopic Analysis

This diagram illustrates how different spectroscopic techniques contribute to the final structural determination.

G cluster_0 Spectroscopic Methods cluster_1 Derived Structural Information NMR NMR Spectroscopy Connectivity Carbon-Hydrogen Framework and Connectivity NMR->Connectivity MS Mass Spectrometry Formula Molecular Formula and Exact Mass MS->Formula IR Infrared Spectroscopy FunctionalGroups Identification of Functional Groups IR->FunctionalGroups Structure Complete Structure of This compound Connectivity->Structure Formula->Structure FunctionalGroups->Structure

Caption: Logical flow from spectroscopic techniques to the elucidated structure of this compound.

An In-depth Technical Guide on the Core Solubility and Stability Properties of Acetylaszonalenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability properties of Acetylaszonalenin, a fungal metabolite identified as a neurokinin-1 (NK-1) receptor antagonist.[1] The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical characteristics.

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on product literature and the general characteristics of related fungal secondary metabolites, a qualitative and estimated solubility profile can be established.

Qualitative Solubility:

This compound is soluble in several common organic solvents but is expected to have low solubility in aqueous solutions.

  • Soluble in: Dimethyl sulfoxide (DMSO), methanol, and ethanol.

  • Insoluble in: Water (not definitively determined, but expected based on its chemical structure).

Quantitative Solubility Data:

Specific experimentally determined solubility values (e.g., in mg/mL or mM) for this compound in various solvents at defined temperatures are not readily found in published literature. However, some commercial suppliers provide information for preparing stock solutions. One supplier suggests that a concentration of up to 40 mg/mL in DMSO may be achievable, though this should be considered an estimate rather than a definitive solubility limit.[2] Another source indicates that to enhance solubility, warming the solution to 37°C and sonication may be beneficial.[1]

Table 1: Summary of this compound Solubility

SolventSolubilityNotes
DMSO SolubleA stock solution of up to 40 mg/mL may be possible.[2] Heating and sonication can aid dissolution.[1]
Methanol SolubleSpecific quantitative data is not available.
Ethanol SolubleSpecific quantitative data is not available.
Water Not Determined (Expected to be low)Based on the lipophilic nature of the molecule.

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application in research and development. While specific, comprehensive stability studies on this compound are not widely published, its chemical structure as a diketopiperazine and an indole alkaloid provides insights into its potential stability characteristics.

General Stability:

Product information from chemical suppliers recommends specific storage conditions to maintain the integrity of the compound. These recommendations suggest that this compound is sensitive to temperature.

  • Short-term Storage: -20°C[1][3]

  • Long-term Storage: -80°C (for solutions in solvent, stable for up to 6 months)[1]

Degradation Pathways:

As a diketopiperazine, this compound may be susceptible to hydrolysis, particularly under harsh pH conditions. Studies on other diketopiperazines have shown that they can undergo hydrolysis at pH values below 3 and above 8. The indole moiety within the structure of this compound suggests a potential for photodegradation upon exposure to light.

Table 2: Potential Stability Considerations for this compound

ConditionPotential for DegradationNotes
pH Susceptible to hydrolysis at pH < 3 and > 8.This is a general characteristic of the diketopiperazine ring structure. Specific degradation kinetics for this compound have not been reported.
Temperature Degradation may occur at elevated temperatures.Recommended storage at -20°C for solid and -80°C for solutions indicates temperature sensitivity.[1][3]
Light Potential for photodegradation.As an indole alkaloid, exposure to UV and visible light may lead to degradation. Photostability studies are recommended.
Oxidation The potential for oxidative degradation has not been reported but should be considered for long-term storage of solutions.To minimize oxidation, it is advisable to store solutions in tightly sealed containers, potentially under an inert atmosphere, and to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not available in the literature. However, based on general methods for fungal secondary metabolites and indole alkaloids, the following protocols can be adapted.

3.1. Protocol for Determining Aqueous Solubility (Shake-Flask Method)

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Protect from light if photostability is a concern.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

3.2. Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from potential degradation products.

    • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate a solution in a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat a solution with a dilute oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose a solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

  • Analysis: Analyze the stressed samples at various time points using the developed HPLC method. The method is considered stability-indicating if it can separate the intact this compound peak from all degradation product peaks.

Signaling Pathway and Experimental Workflows

This compound has been identified as an antagonist of the neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P. As an antagonist, this compound would block the binding of Substance P to the NK-1 receptor, thereby inhibiting its downstream signaling.

Diagram of the Neurokinin-1 (NK-1) Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P This compound This compound NK-1 Receptor NK-1 Receptor This compound->NK-1 Receptor Binds & Blocks Gq/11 Gq/11 NK-1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC PKC DAG->PKC Activates Downstream Signaling Downstream Signaling Ca2+ Release->Downstream Signaling PKC->Downstream Signaling

Caption: NK-1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Workflow for Assessing the Stability of this compound

Stability_Workflow start This compound Sample (Solid or Solution) stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Time Points stress->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis (Peak Area vs. Time) hplc->data results Determine Degradation Rate and Degradation Products data->results

Caption: Experimental Workflow for Forced Degradation Studies of this compound.

References

Acetylaszonalenin: Uncharted Territory in Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring the therapeutic potential of Acetylaszonalenin will find a landscape largely uncharted, with publicly available data on its specific biological targets and mechanisms of action currently unavailable. Despite its known chemical structure and origin from fungi such as Neosartorya fischeri, comprehensive studies detailing its bioactivity, quantitative effects on cellular processes, and specific molecular interactions are absent from prominent scientific databases, including PubChem and ChEMBL.

This report aimed to provide an in-depth technical guide on the therapeutic targets of this compound. However, a thorough investigation of scientific literature and chemical biology databases has revealed a significant gap in the understanding of this natural product's pharmacological properties. No specific therapeutic targets, signaling pathways, or quantitative data from biological assays have been reported for this compound. Consequently, the creation of detailed data tables, experimental protocols, and signaling pathway diagrams as initially intended is not feasible at this time.

While direct evidence for this compound's therapeutic targets is lacking, the broader field of protein acetylation offers a conceptual framework for its potential biological relevance. Acetylation is a crucial post-translational modification that regulates a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer.

The General Role of Acetylation in Cellular Signaling: A Potential Context for this compound

Protein acetylation, the addition of an acetyl group to lysine residues, is a dynamic process governed by histone acetyltransferases (HATs) and histone deacetylases (HDACs). This modification alters protein function, stability, and localization, thereby influencing gene expression, DNA repair, cell cycle progression, and apoptosis.

Acetylation in Cancer

In the context of oncology, the acetylation of both histone and non-histone proteins plays a pivotal role. Aberrant acetylation patterns are a hallmark of many cancers, leading to the development of therapies targeting HATs and HDACs. For instance, the tumor suppressor protein p53 is activated upon acetylation, while the activity of oncogenic proteins like KRAS can be modulated by their acetylation status. The general machinery of acetylation, therefore, represents a rich source of potential therapeutic targets.

Acetylation and Apoptosis

Acetylation is intricately linked to the regulation of apoptosis, or programmed cell death. The acetylation of key proteins in apoptotic pathways can either promote or inhibit cell death. For example, the acetylation of proteins in the Bcl-2 family can modulate their pro- or anti-apoptotic functions. Understanding how a molecule like this compound might influence the acetylation landscape could provide clues to its potential effects on cancer cell survival.

Acetylation and the Cell Cycle

Progression through the cell cycle is tightly controlled by a series of checkpoints and regulatory proteins, many of which are subject to acetylation. The acetylation of histones, for example, can alter chromatin structure to allow for DNA replication and transcription of genes necessary for cell division. Key cell cycle regulators, such as the retinoblastoma protein (pRb), are also influenced by acetylation.

Future Directions for this compound Research

The absence of specific biological data for this compound underscores the need for foundational research to elucidate its potential as a therapeutic agent. The following experimental approaches would be critical in determining its mechanism of action and identifying its molecular targets:

  • High-Throughput Screening (HTS): Screening this compound against diverse panels of cancer cell lines would be a crucial first step to identify any cytotoxic or cytostatic effects.

  • Target Identification Studies: Techniques such as affinity chromatography, chemical proteomics, and computational modeling could be employed to identify the direct binding partners of this compound within the cell.

  • Mechanism of Action Studies: Should bioactivity be confirmed, further investigation into its effects on key signaling pathways, such as those involved in apoptosis and cell cycle control, would be warranted. This would involve techniques like Western blotting, reporter gene assays, and transcriptomic analysis.

  • Enzymatic Assays: Given its name, investigating the potential of this compound to inhibit or activate acetyltransferases or deacetylases would be a logical avenue of inquiry.

Conclusion

While the current body of scientific knowledge does not permit a detailed exposition of the therapeutic targets of this compound, the compound's chemical nature suggests a potential role in modulating cellular acetylation. The field of drug discovery is replete with examples of natural products whose initial promise has led to groundbreaking therapies. For this compound, the journey of discovery has yet to begin in earnest. Rigorous biological evaluation is the essential next step to determine if this fungal metabolite holds the key to novel therapeutic interventions. Until such data becomes available, its potential therapeutic targets remain a matter of speculation within the broader context of acetylation's role in health and disease.

Methodological & Application

Synthesis Protocol for Acetylaszonalenin: A Detailed Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Acetylaszonalenin is a prenylated indole alkaloid natural product. Its core structure, aszonalenin, has garnered interest in the scientific community due to the biological activities of its derivatives. Notably, aszonalenin derivatives have been identified as substance P inhibitors, targeting the human neurokinin-1 (NK1) receptor. The NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and mood disorders. This makes this compound and related compounds valuable targets for medicinal chemistry and drug discovery programs.

The synthesis of this compound involves a key strategic step: a diastereoselective iridium-catalyzed reverse prenylation of a tryptophan derivative to construct the characteristic hexahydropyrrolo[2,3-b]indole core. This is followed by a final N-acetylation step to yield the target molecule. This document provides a detailed protocol for the chemical synthesis of (+)-Acetylaszonalenin, based on established literature procedures, intended for laboratory-scale preparation.

Experimental Protocols

This protocol is divided into two main stages: the synthesis of the precursor (+)-Aszonalenin via a multi-step sequence including the key iridium-catalyzed reaction, and the subsequent N-acetylation to yield (+)-Acetylaszonalenin.

Part 1: Total Synthesis of (+)-Aszonalenin

The total synthesis of (+)-Aszonalenin is adapted from the work of Carreira and coworkers, which employs a diastereoselective iridium-catalyzed reverse prenylation of a tryptophan methyl ester derivative.[1]

Materials:

  • L-Tryptophan methyl ester hydrochloride

  • Phosgene (or a phosgene equivalent like triphosgene)

  • 2-Amino-2-methyl-1-propanol

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a similar chiral phosphoramidite ligand

  • 3,3-Dimethylallyl carbonate

  • Potassium tert-butoxide (KOtBu)

  • Triethylborane (BEt₃), 1 M in THF

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

Step 1: Synthesis of the Diketopiperazine Precursor

  • Preparation of the Isocyanate: In a well-ventilated fume hood, react L-tryptophan methyl ester hydrochloride with a phosgene equivalent in an appropriate solvent like toluene to form the corresponding isocyanate. This reaction should be performed with extreme caution due to the toxicity of phosgene.

  • Cyclization: React the isocyanate in situ with 2-amino-2-methyl-1-propanol in a suitable solvent such as DCM to form a urea intermediate.

  • Diketopiperazine Formation: Treat the urea intermediate with a strong base like sodium hydride in anhydrous DMF to induce cyclization and form the diketopiperazine precursor. Purify the product by silica gel column chromatography.

Step 2: Iridium-Catalyzed Diastereoselective Reverse Prenylation

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand (e.g., a BINAP derivative) in anhydrous THF. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the diketopiperazine precursor and 3,3-dimethylallyl carbonate in anhydrous THF.

  • Addition of Reagents: To the solution of the precursor, add potassium tert-butoxide (KOtBu) followed by the dropwise addition of triethylborane (1 M in THF).

  • Catalyst Addition and Reaction: Add the pre-formed iridium catalyst solution to the reaction mixture. Allow the reaction to stir at the optimized temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate (+)-Aszonalenin.

Quantitative Data for Key Iridium-Catalyzed Step:

ParameterValue
SubstrateTryptophan-derived diketopiperazine
Prenyl Source3,3-Dimethylallyl carbonate
Catalyst Loading (Ir)1-5 mol%
LigandChiral Phosphoramidite
BaseKOtBu
AdditiveBEt₃
SolventTHF
Diastereomeric Ratio>20:1 (exo:endo)
YieldModerate to Good
Part 2: N-Acetylation of (+)-Aszonalenin to (+)-Acetylaszonalenin

This procedure utilizes a standard method for the acetylation of an amine functionality.[2][3]

Materials:

  • (+)-Aszonalenin

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (+)-Aszonalenin in anhydrous pyridine.

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath and add acetic anhydride dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Quenching and Work-up: Quench the reaction by the slow addition of methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain (+)-Acetylaszonalenin.

Quantitative Data for N-Acetylation:

ParameterValue
Substrate(+)-Aszonalenin
Acetylating AgentAcetic anhydride
Base/SolventPyridine
Temperature0 °C to Room Temperature
Reaction TimeMonitored by TLC (typically a few hours)
YieldHigh

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of (+)-Aszonalenin cluster_part2 Part 2: N-Acetylation L-Tryptophan_methyl_ester L-Tryptophan methyl ester Diketopiperazine Diketopiperazine Precursor L-Tryptophan_methyl_ester->Diketopiperazine Multi-step conversion Aszonalenin (+)-Aszonalenin Diketopiperazine->Aszonalenin Ir-Catalyzed Reverse Prenylation This compound (+)-Acetylaszonalenin Aszonalenin->this compound N-Acetylation (Ac₂O, Pyridine)

Caption: Overall workflow for the synthesis of (+)-Acetylaszonalenin.

Signaling Pathway of Substance P via the NK1 Receptor

Aszonalenin derivatives act as inhibitors of the Substance P (SP) signaling pathway through the Neurokinin-1 Receptor (NK1R). The binding of SP to NK1R, a G-protein coupled receptor (GPCR), activates multiple downstream signaling cascades.[4][5][6]

NK1R_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq protein NK1R->Gq Activates Gs Gs protein NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP₂ PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Pain, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response Aszonalenin_Derivative Aszonalenin Derivative (Inhibitor) Aszonalenin_Derivative->NK1R Blocks SP binding

Caption: Simplified signaling cascade of the Substance P/NK1 Receptor pathway.

References

Purifying Acetylaszonalenin: An HPLC-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Acetylaszonalenin, a benzodiazepine fungal metabolite, using High-Performance Liquid Chromatography (HPLC). The protocol is designed to yield high-purity this compound suitable for further research and development applications.

Introduction

This compound is a fungal secondary metabolite produced by various species, including Aspergillus fischeri.[1] With a molecular formula of C25H25N3O3 and a molecular weight of approximately 415.5 g/mol , this compound belongs to the benzodiazepine class of molecules.[1][2] The purification of such natural products is a critical step in drug discovery and development, enabling detailed characterization and biological activity screening. Reversed-phase HPLC is a powerful technique for the separation and purification of fungal metabolites due to its high resolution and reproducibility.[3][4] This application note outlines a robust HPLC method for the purification of this compound from a crude fungal extract.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC purification of this compound based on the protocol described below. These values are representative and may vary depending on the specific instrumentation and the purity of the initial crude extract.

ParameterValue
HPLC Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Expected Retention Time ~18.5 minutes
Expected Purity >98%
Expected Recovery 85-95%

Experimental Protocols

Sample Preparation from Fungal Culture

A systematic approach is required for the extraction of this compound from fungal cultures prior to HPLC purification.

Materials:

  • Fungal culture of a known this compound producer (e.g., Aspergillus fischeri)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Dimethyl sulfoxide (DMSO)

  • Syringe filters (0.22 µm)

Protocol:

  • Cultivate the fungal strain under conditions known to promote the production of this compound.

  • After the incubation period, homogenize the entire culture (mycelia and broth).

  • Extract the homogenized culture with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the dried crude extract in a minimal amount of DMSO to create a concentrated stock solution.

  • For HPLC analysis, dilute the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the final sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification Protocol

This protocol details the instrumental parameters for the purification of this compound. A reversed-phase C18 column is employed, which is a common and effective choice for separating fungal metabolites and benzodiazepine compounds.[5][6]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

HPLC Method Parameters:

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm (Benzodiazepines typically exhibit strong UV absorbance in this region).

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
57030
251090
301090
327030
407030

Post-Purification Processing:

  • Collect the fraction corresponding to the this compound peak, identified by its expected retention time.

  • Confirm the purity of the collected fraction by re-injecting a small aliquot into the HPLC system under the same conditions.

  • Remove the organic solvent from the collected fraction, typically by lyophilization or evaporation under a stream of nitrogen, to obtain the purified this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification process, from the initial fungal culture to the final purified compound.

HPLC_Purification_Workflow Workflow for this compound Purification cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_final_product Final Product FungalCulture Fungal Culture Homogenization Homogenization FungalCulture->Homogenization SolventExtraction Solvent Extraction (Ethyl Acetate) Homogenization->SolventExtraction DryingEvaporation Drying and Evaporation SolventExtraction->DryingEvaporation CrudeExtract Crude Extract DryingEvaporation->CrudeExtract DissolutionFiltration Dissolution and Filtration CrudeExtract->DissolutionFiltration HPLCSeparation HPLC Separation (C18 Column, Gradient Elution) DissolutionFiltration->HPLCSeparation FractionCollection Fraction Collection HPLCSeparation->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis SolventRemoval Solvent Removal PurityAnalysis->SolventRemoval PurifiedCompound Purified this compound SolventRemoval->PurifiedCompound

Caption: Experimental workflow for the purification of this compound.

References

Application Note & Protocol: Standard Operating Procedure for the Quantification of Acetylaszonalenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed standard operating procedure (SOP) for the quantification of Acetylaszonalenin, a fungal secondary metabolite, from fungal cultures. The protocol covers sample preparation, analytical methodology using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data analysis.

Introduction

This compound is a prenylated indole alkaloid produced by fungi such as Aspergillus fischeri and Aspergillus carneus[1]. As a secondary metabolite, its production can be influenced by various culture conditions. Accurate quantification of this compound is crucial for understanding its biosynthesis, biological activity, and potential therapeutic applications. This SOP describes a robust and sensitive method for the quantification of this compound in fungal culture extracts using LC-MS/MS. Due to the current lack of a commercially available analytical standard, this protocol focuses on a relative quantification approach, which can be adapted for absolute quantification should a standard become available.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₂₅H₂₅N₃O₃[1]
Molecular Weight415.5 g/mol [1]
IUPAC Name(2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-4,6,8,15,17,19-hexaene-13,21-dione[1]

Experimental Protocols

Fungal Cultivation and Sample Collection

This protocol is based on the cultivation of Aspergillus fischeri for the production of secondary metabolites.

Materials:

  • Aspergillus fischeri strain (e.g., ATCC 66641)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

  • Sterile water

  • Spore suspension preparation materials (hemocytometer, sterile loops)

Protocol:

  • Strain Activation: Inoculate an Aspergillus fischeri spore suspension or mycelial plug onto a PDA plate and incubate at 28-30°C for 5-7 days until sporulation is observed.

  • Seed Culture Preparation: Prepare a spore suspension by flooding the PDA plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore concentration to 1 x 10⁶ spores/mL.

  • Production Culture: Inoculate 100 mL of PDB in a 250 mL flask with 1 mL of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C with shaking at 150 rpm for 7-14 days. The optimal incubation time for this compound production may need to be determined empirically.

  • Sample Collection: After the incubation period, harvest the entire culture (mycelium and broth).

Extraction of this compound

This acid-base extraction protocol is designed to efficiently extract indole alkaloids like this compound from the fungal culture.

Materials:

  • Blender

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Methanol (HPLC grade)

  • Rotary evaporator

  • Centrifuge

  • pH meter

Protocol:

  • Homogenization: Homogenize the entire fungal culture (100 mL) using a blender.

  • Acidification: Adjust the pH of the homogenate to 2.0 with 1N HCl. This will protonate the alkaloid, making it more soluble in the aqueous phase.

  • Liquid-Liquid Extraction (Acidic): Extract the acidified homogenate twice with an equal volume of ethyl acetate to remove non-polar impurities. Discard the organic phase.

  • Basification: Adjust the pH of the remaining aqueous phase to 9.0-9.5 with 1N NaOH. This deprotonates the alkaloid, making it soluble in organic solvents.

  • Liquid-Liquid Extraction (Basic): Extract the basified aqueous phase three times with an equal volume of dichloromethane. Combine the organic (DCM) phases.

  • Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Dissolve the dried extract in 1 mL of HPLC-grade methanol. This is the sample for LC-MS/MS analysis.

LC-MS/MS Quantification

Instrumentation and Conditions:

  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
10.095
12.095
12.110
15.010

Mass Spectrometry Parameters (Illustrative):

Since a standard is not available, these parameters should be optimized by infusing a diluted solution of the fungal extract and identifying the precursor ion corresponding to the [M+H]⁺ of this compound (m/z 416.19). Product ions for Multiple Reaction Monitoring (MRM) should be determined by fragmentation of the precursor ion.

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature350°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow600 L/hr
MRM Transition (Precursor > Product)416.19 > (To be determined)
Collision Energy(To be determined)

Quantification Method:

  • Relative Quantification: In the absence of an analytical standard, relative quantification can be performed by comparing the peak area of this compound across different samples (e.g., different culture conditions or time points). A stable, non-endogenous compound can be used as an internal standard to correct for variations in extraction efficiency and instrument response.

  • Standard Curve (if standard is available/purified): Prepare a series of standard solutions of known concentrations. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

Data Presentation

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification. Note: These are starting parameters and should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound416.19222.11003025
This compound416.19194.11003035
Internal Standard(e.g., 420.2)(e.g., 226.1)1003025

Table 2: Example of Quantitative Data from Different Fungal Culture Conditions. Note: These values are for illustrative purposes to demonstrate data presentation.

Culture ConditionIncubation Time (days)This compound Peak AreaRelative Abundance (%)
PDB Medium71.5 x 10⁶60
PDB Medium142.5 x 10⁶100
Czapek-Dox Broth140.8 x 10⁶32
PDB + 1% Glucose142.8 x 10⁶112

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in Neosartorya fischeri involves a three-gene cluster encoding a non-ribosomal peptide synthetase (AnaPS), a prenyltransferase (AnaPT), and an acetyltransferase (AnaAT)[2].

Acetylaszonalenin_Biosynthesis trp Tryptophan anaps AnaPS trp->anaps phe Phenylalanine phe->anaps dmapp DMAPP anapt AnaPT dmapp->anapt acetyl_coa Acetyl-CoA anaat AnaAT acetyl_coa->anaat r_bzd (R)-Benzodiazepinedione r_bzd->anapt aszonalenin Aszonalenin aszonalenin->anaat This compound This compound anaps->r_bzd Cyclization anapt->aszonalenin Reverse Prenylation anaat->this compound Acetylation

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for Quantification

The following diagram outlines the major steps in the quantification of this compound from fungal culture to data analysis.

Experimental_Workflow start Fungal Culture (Aspergillus fischeri) extraction Acid-Base Extraction start->extraction Homogenization lcms LC-MS/MS Analysis extraction->lcms Crude Extract data_acq Data Acquisition (MRM Mode) lcms->data_acq Ionization & Fragmentation data_proc Data Processing (Peak Integration) data_acq->data_proc Chromatograms quant Relative Quantification data_proc->quant Peak Areas end Report Results quant->end

Caption: Experimental workflow for this compound quantification.

Stability and Storage

  • Fungal Cultures: Lyophilized cultures of Aspergillus fischeri should be stored at 4-8°C. For long-term storage, cultures should be maintained at -80°C or in liquid nitrogen vapor.

  • Extracts: Crude and purified extracts of this compound should be stored in a solvent such as methanol or DMSO at -20°C or -80°C to minimize degradation. Indole alkaloids are susceptible to degradation from light and heat[3][4]. Storage at room temperature should be avoided as it can lead to a significant decline in the concentration of fungal secondary metabolites[1][5][6].

  • Working Solutions: Prepare fresh working solutions for the calibration curve from a stock solution stored at -20°C. Limit freeze-thaw cycles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no this compound detected Inappropriate fungal strain or culture conditions.Verify the identity of the fungal strain. Optimize culture parameters such as media composition, pH, temperature, and incubation time.
Inefficient extraction.Ensure the pH is accurately adjusted during the acid-base extraction steps. Use fresh, high-purity solvents.
Poor peak shape in chromatogram Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase.Ensure the mobile phase is properly prepared and degassed. Adjust the gradient if co-elution is an issue.
High variability in results Inconsistent sample preparation.Ensure accurate and consistent pipetting and weighing. Use an internal standard to normalize for variations.
Instrument instability.Calibrate the mass spectrometer and ensure the LC system is equilibrated before analysis.

Disclaimer: This SOP is intended for research purposes only and should be performed by trained personnel in a laboratory setting. All appropriate safety precautions should be taken when handling chemicals and biological materials.

References

Acetylaszonalenin: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetylaszonalenin is a fungal metabolite, specifically a benzodiazepine derivative, that has been identified in species such as Aspergillus fischeri. Structurally, it is characterized by the chemical formula C₂₅H₂₅N₃O₃ and a molecular weight of 415.5 g/mol [1]. While research on this specific compound is not extensive, initial findings suggest its potential as a modulator of cellular signaling pathways, particularly through the inhibition of NF-κB.

These application notes provide a framework for researchers, scientists, and drug development professionals to explore the potential of this compound in cell culture experiments. The protocols outlined below are generalized and should be adapted based on specific cell types and experimental goals.

Potential Applications in Cell Culture

Based on preliminary information suggesting NF-κB inhibitory activity, this compound could be investigated for the following applications in cell culture models:

  • Anti-inflammatory Research: NF-κB is a key regulator of inflammation. This compound could be tested for its ability to reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in various cell types, such as macrophages (e.g., RAW 264.7) or epithelial cells, stimulated with inflammatory agents like lipopolysaccharide (LPS).

  • Cancer Research: Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival, proliferation, and metastasis. This compound could be evaluated for its anti-cancer properties in various cancer cell lines by assessing its effects on cell viability, apoptosis, and invasion.

  • Drug Discovery: As a potential NF-κB inhibitor, this compound can serve as a lead compound for the development of novel therapeutics targeting NF-κB-driven diseases.

Quantitative Data Summary

Currently, there is a notable absence of publicly available quantitative data such as IC₅₀ or EC₅₀ values for this compound in the scientific literature. The following table is provided as a template for researchers to populate with their own experimental data.

ParameterCell LineAssay TypeValue (e.g., µM)Reference
IC₅₀ e.g., MCF-7Cell Viability (MTT)Data not available(Internal Data)
EC₅₀ e.g., RAW 264.7NF-κB Reporter AssayData not available(Internal Data)
Optimal Conc. e.g., A549Cytokine InhibitionData not available(Internal Data)

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the bioactivity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: NF-κB Reporter Assay

This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct.

  • This compound

  • NF-κB activator (e.g., TNF-α or PMA)

  • Complete cell culture medium

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include a positive control (activator only) and a negative control (no treatment).

  • Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of NF-κB inhibition relative to the positive control.

Visualizations

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism of action for this compound based on its potential as an NF-κB inhibitor.

Caption: Hypothesized NF-κB signaling inhibition by this compound.

Experimental Workflow for this compound Bioactivity Screening

This diagram outlines a general workflow for screening the biological activity of this compound in a cell-based assay.

Experimental_Workflow Start Start: Prepare this compound Stock Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Serial Dilutions of This compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for Defined Period (e.g., 24-72h) Treat_Cells->Incubate_Treatment Assay Perform Specific Assay (e.g., MTT, Reporter Assay) Incubate_Treatment->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50 Calculation) Data_Acquisition->Data_Analysis End End: Report Results Data_Analysis->End

Caption: General workflow for cell-based screening of this compound.

References

Application Notes & Protocols: Animal Models for Studying Acetylaszonalenin Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acetylaszonalenin is a novel, synthetic small molecule compound under investigation for its potent neuroprotective properties. Its primary mechanism of action is hypothesized to be a dual-pronged modulation of key pathways in neurodegeneration: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. This document provides detailed application notes and protocols for utilizing relevant animal models to study the efficacy and mechanisms of this compound in the context of Alzheimer's and Parkinson's disease.

Mechanism of Action: Dual Nrf2 Activation and NLRP3 Inhibition

This compound is designed to combat neurodegeneration by simultaneously mitigating oxidative stress and neuroinflammation.

  • Nrf2 Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This leads to the upregulation of a suite of antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H: Quinone Oxidoreductase 1 (NQO1), which neutralize reactive oxygen species (ROS) and reduce cellular damage.[1][2][3]

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex in immune cells, particularly microglia in the brain, that responds to cellular danger signals.[4] Pathological protein aggregates (e.g., Amyloid-β, α-synuclein) can trigger its activation.[5][6] This leads to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[6] These cytokines drive a potent inflammatory response that can contribute to neuronal death.[7] this compound is hypothesized to directly bind to the NLRP3 protein, preventing its assembly and subsequent activation.

Acetylaszonalenin_Mechanism Hypothesized Mechanism of this compound cluster_nrf2 Oxidative Stress Pathway cluster_nlrp3 Neuroinflammation Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus_Nrf2 Nuclear Nrf2 Nrf2->Nucleus_Nrf2 translocates ARE ARE Gene Transcription Nucleus_Nrf2->ARE Antioxidants Antioxidant Proteins (HO-1, NQO1) ARE->Antioxidants Antioxidants->ROS neutralizes DAMPs Pathogen Aggregates (Aβ, α-synuclein) NLRP3 NLRP3 DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b Secreted IL-1β ProIL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation This compound This compound This compound->Keap1_Nrf2 promotes dissociation This compound->NLRP3 inhibits assembly AD_Workflow AD Model (APP/PS1) Experimental Workflow start Start: APP/PS1 Mice (6 months old) groups Randomize into Groups: 1. WT + Vehicle 2. APP/PS1 + Vehicle 3. APP/PS1 + this compound 4. APP/PS1 + Nrf2 Activator (Control) start->groups treatment Daily Treatment (Oral Gavage, 8 weeks) groups->treatment behavior Behavioral Testing (Morris Water Maze, Y-Maze) treatment->behavior euthanasia Euthanasia & Tissue Collection (Brain Hemispheres) behavior->euthanasia histo Histology / IHC (Aβ plaques, GFAP, Iba1) euthanasia->histo biochem Biochemistry (Western Blot: Nrf2, HO-1) (ELISA: Aβ40, Aβ42) euthanasia->biochem end Data Analysis & Interpretation histo->end biochem->end PD_Workflow PD Model (MPTP) Experimental Workflow start Start: C57BL/6 Mice (10-12 weeks old) pretreatment Pre-treatment (1 week): Vehicle, this compound, or NLRP3 Inhibitor (Control) start->pretreatment mptp MPTP Induction: (e.g., 20mg/kg, i.p., 4 doses at 2-hour intervals) pretreatment->mptp post_treatment Continue Daily Treatment (7 days post-MPTP) mptp->post_treatment behavior Motor Function Tests (Rotarod, Pole Test) post_treatment->behavior euthanasia Euthanasia & Tissue Collection (Substantia Nigra, Striatum) behavior->euthanasia histo Histology / IHC (TH-positive neurons) euthanasia->histo biochem Biochemistry (ELISA: IL-1β, TNF-α) (Western Blot: NLRP3, Casp-1) euthanasia->biochem end Data Analysis & Interpretation histo->end biochem->end

References

Application Note: Formulation of Acetylaszonalenin for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetylaszonalenin is a fungal metabolite and a member of the indole alkaloid class of compounds.[1][2][3][4] For meaningful and reproducible results in preclinical research, the proper formulation of this compound is critical. Its physicochemical properties, particularly its solubility, dictate the appropriate vehicles for both in vitro and in vivo experiments. This document provides detailed protocols for the preparation of this compound solutions and outlines a workflow for formulation development and stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for designing an effective formulation strategy. The compound's high XLogP3 value suggests it is lipophilic, and its known solubility in organic solvents like DMSO guides the choice of initial stock preparation methods.[1][5]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₂₅H₂₅N₃O₃PubChem[1]
Molecular Weight 415.5 g/mol PubChem[1]
XLogP3 3.6PubChem[1]
Solubility Soluble in DMSOChemicalBook[5]
Storage Temperature -20°C (as solid)ChemicalBook[5]
Physical Form SolidChemicalBook[5]

Formulation Protocols

Protocol 2.1: Preparation of High-Concentration Stock Solution (In Vitro Use)

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and weighing paper

  • Pipettes and sterile tips

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 4.155 mg of the compound.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of DMSO to achieve the target concentration. For a 10 mM stock from 4.155 mg, add 1 mL of DMSO.

  • Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but monitor for any signs of degradation.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Notes:

  • The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always run a vehicle control experiment.

  • This compound is a zwitterion at physiological pH, but its solubility in purely aqueous buffers is expected to be low.[1]

Protocol 2.2: Preparation of Formulation for In Vivo Administration

Objective: To prepare a homogenous and stable formulation of this compound suitable for parenteral administration in animal models. This protocol uses a co-solvent system to maintain the solubility of the lipophilic compound in an aqueous vehicle.

Materials:

  • This compound stock solution in DMSO (from Protocol 2.1)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes and syringes

Procedure:

  • This procedure is adapted from a standard method for formulating water-insoluble compounds.[6] The final vehicle composition is typically 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline/PBS. The following is an example for a 1 mL final volume.

  • In a sterile tube, add 100 µL of DMSO (or the corresponding volume of your this compound DMSO stock solution).

  • Add 400 µL of PEG300. Mix thoroughly by vortexing or gentle inversion until the solution is clear.

  • Add 50 µL of Tween 80. Mix again until the solution is homogenous.

  • Slowly add 450 µL of sterile saline or PBS dropwise while gently vortexing.

  • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the ratio of co-solvents or lowering the final compound concentration).

  • Prepare this formulation fresh before each use and administer within a few hours.

Table 2: Example Vehicle Composition for In Vivo Formulation

ComponentVolume (for 1 mL total)Percentage (v/v)Purpose
DMSO 100 µL10%Primary Solvent
PEG300 400 µL40%Co-solvent / Viscosity agent
Tween 80 50 µL5%Surfactant / Emulsifier
Saline/PBS 450 µL45%Aqueous Vehicle

Experimental Workflow for Formulation Development

The process of developing and validating a formulation for a novel compound like this compound follows a logical progression from basic characterization to preclinical application.

G cluster_0 Phase 1: Characterization & In Vitro cluster_1 Phase 2: In Vivo Formulation & Validation A Compound Sourcing & Physicochemical Analysis B Solubility Screening (DMSO, Ethanol, Buffers) A->B C Stock Solution Prep (Protocol 2.1) B->C D In Vitro Assay (Cell-based Experiments) C->D E In Vivo Formulation Dev (Protocol 2.2) C->E Inform Vehicle Choice F Stability Assessment (Protocol 4.1) E->F G Vehicle Toxicity Study (Control Animals) E->G H Pharmacokinetic & Efficacy Studies F->H G->H

Caption: Workflow for this compound formulation and testing.

Stability Assessment Protocol

Objective: To determine the stability of this compound in the prepared formulation under typical storage and experimental conditions. While specific data is unavailable, the presence of an acetyl group suggests a potential for hydrolysis.[7][8]

Methodology: A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be used. The method must be able to separate the parent this compound peak from any potential degradants.

Protocol 4.1: Short-Term and Long-Term Stability

  • Prepare the final formulation (in vitro working solution or in vivo formulation) as described above.

  • Time Zero (T=0): Immediately analyze an aliquot of the fresh formulation by HPLC to determine the initial concentration (100% value).

  • Short-Term (Bench-Top) Stability:

    • Leave an aliquot of the formulation at room temperature (20-25°C) exposed to ambient light.

    • Analyze samples at intervals (e.g., 2, 4, 8, 24 hours).

  • Long-Term (Storage) Stability:

    • Store aliquots under intended storage conditions (e.g., 4°C for refrigerated solutions, -20°C for frozen stocks).

    • Analyze samples at intervals (e.g., 1, 3, 7, 14, 30 days).

  • Data Analysis: Calculate the percentage of the initial this compound concentration remaining at each time point. A loss of >10% is generally considered significant.

Table 3: Example Log for Stability Assessment of this compound Formulation

Time PointStorage ConditionConcentration (µg/mL)% of Initial Conc.Observations (e.g., color change, precipitate)
0 hrFreshly Prepared100.5100%Clear, colorless solution
4 hrRoom Temperature98.998.4%No change
24 hrRoom Temperature91.290.7%Slight yellowing
7 days4°C99.899.3%No change
30 days-20°C100.199.6%No change

Investigating Mechanism of Action: A General Workflow

The precise signaling pathways modulated by this compound are not yet well-defined. The following workflow illustrates a general approach for elucidating its mechanism of action (MOA) following successful formulation and treatment.

G cluster_0 Signal Transduction Analysis cluster_1 Cellular Outcome Measurement A This compound Treatment (In Vitro / In Vivo Model) B Kinase Profiling / Phosphoproteomics A->B C Western Blot for Key Pathways (e.g., MAPK, PI3K/Akt) A->C D Gene Expression Analysis (RT-qPCR, RNA-Seq) A->D E Proliferation Assays (e.g., MTT, BrdU) B->E F Apoptosis Assays (e.g., Caspase-3, Annexin V) B->F G Functional Assays (e.g., Migration, Cytokine Release) B->G C->E C->F C->G D->E D->F D->G H MOA Hypothesis E->H F->H G->H

Caption: General workflow for investigating this compound's MOA.

References

Troubleshooting & Optimization

Technical Support Center: Acetylaszonalenin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Acetylaszonalenin. Our aim is to help you improve the yield and overcome common challenges in both chemoenzymatic and total synthesis approaches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a complex indole alkaloid natural product belonging to the benzodiazepine class.[1][2] Its intricate polycyclic structure, featuring multiple stereocenters, presents significant challenges for both chemical and biological synthesis.[3][4] Key difficulties include controlling stereoselectivity, achieving efficient C3 reverse prenylation of the indole core, and potential low yields in multi-step total synthesis.[3][4]

Q2: What are the primary methods for synthesizing this compound?

There are two main approaches for the synthesis of this compound and its precursor, Aszonalenin:

  • Chemoenzymatic Synthesis: This method utilizes enzymes to perform key stereoselective transformations. Specifically, recombinant prenyltransferases are used for the C3-prenylation of a benzodiazepinedione precursor to form aszonalenin, which is then acetylated.[5][6][7] This approach often results in high stereoselectivity and conversion rates.[6][7]

  • Total Synthesis: This involves a multi-step chemical synthesis from simpler starting materials. One reported method involves an Iridium-catalyzed reverse prenylation of a 3-substituted indole to construct the key quaternary stereocenter.[3][4]

Q3: What is the biosynthetic pathway of this compound?

This compound is biosynthesized in fungi like Neosartorya fischeri. The pathway involves three key enzymes:[8]

  • AnaPS (Non-ribosomal Peptide Synthetase): Forms the benzodiazepinedione backbone.

  • AnaPT (Prenyltransferase): Catalyzes the reverse prenylation at the C3 position of the indole ring of the benzodiazepinedione precursor to form aszonalenin.[8]

  • AnaAT (Acetyltransferase): Transfers an acetyl group to the N1 position of the indoline moiety of aszonalenin to yield this compound.[8]

Troubleshooting Guide

Low Yield in Chemoenzymatic Synthesis
Issue Potential Cause Recommended Solution
Low conversion of benzodiazepinedione precursor to Aszonalenin Inefficient prenyltransferase activity.- Confirm the optimal pH and temperature for the specific prenyltransferase (e.g., AnaPT).- Ensure the purity of the enzyme and the precursor.- Co-factor (dimethylallyl diphosphate) concentration might be limiting; consider increasing its concentration.
Incorrect stereoisomer of the precursor.- Different prenyltransferases have specific stereochemical requirements. For instance, AnaPT acts on (R)-benzodiazepinedione.[6][7] Ensure you are using the correct starting stereoisomer for your chosen enzyme.
Low yield of this compound from Aszonalenin Incomplete acetylation.- Verify the activity of the acetyltransferase (AnaAT).- Ensure an adequate supply of the acetyl donor, acetyl coenzyme A.[8]
Product inhibition of the acetyltransferase.- If high concentrations of this compound are suspected to inhibit the enzyme, consider using a continuous flow reactor or in situ product removal to keep product concentrations low.
Low Yield in Total Synthesis (Ir-catalyzed approach)
Issue Potential Cause Recommended Solution
Poor regioselectivity (branched vs. linear prenylation) Suboptimal catalyst or reaction conditions.- The Iridium catalyst with a phosphoramidite ligand is reported to give high branched-to-linear selectivity (>20:1).[3][4] Ensure the catalyst is properly prepared and handled.- Reaction temperature and solvent can influence selectivity; adhere to the reported optimized conditions.
Failure of the key C3 reverse prenylation step Steric hindrance or electronic effects of the indole substrate.- The success of the prenylation can be sensitive to the substituents on the indole ring. Ensure the protecting groups used are compatible with the reaction conditions.- Unprotected amines on the substrate have been shown to work well in some cases.[3]
Low diastereoselectivity Inadequate chiral control during the formation of vicinal quaternary centers.- The choice of chiral ligand for the Iridium catalyst is crucial for inducing diastereoselectivity. Refer to the original literature for the specific ligand used.[3]
General low yields in multi-step synthesis Cumulative losses at each step.- Optimize each step of the synthesis individually before proceeding to the next.- Pay close attention to purification methods to minimize product loss. Column chromatography conditions should be carefully selected.

Experimental Protocols

Chemoenzymatic Synthesis of Aszonalenin Stereoisomers

This protocol is based on the use of recombinant prenyltransferases for stereospecific synthesis.[6][7]

Materials:

  • (R)- or (S)-benzodiazepinedione precursor

  • Purified recombinant prenyltransferase (e.g., AnaPT or CdpNPT)

  • Dimethylallyl diphosphate (DMAPP)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Quenching solution (e.g., methanol or ethyl acetate)

  • HPLC for analysis

Procedure:

  • Prepare a reaction mixture containing the benzodiazepinedione precursor and DMAPP in the reaction buffer.

  • Initiate the reaction by adding the purified prenyltransferase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture by HPLC to determine the conversion rate and yield of the aszonalenin stereoisomer.

Quantitative Data from Chemoenzymatic Synthesis

EnzymeSubstrateProductConversion RateStereoselectivity
AnaPT(R)-benzodiazepinedioneAszonalenin85-100%~100%
CdpNPT(R)-benzodiazepinedioneepi-Aszonalenin C85-100%~100%
AnaPT(S)-benzodiazepinedioneMinor productsLowN/A
CdpNPT(S)-benzodiazepinedioneAszonalenin stereoisomer85-100%~100%

Data adapted from literature describing stereospecific synthesis using recombinant prenyltransferases.[6]

Enzyme Kinetic Parameters

Understanding the kinetic properties of the biosynthetic enzymes can aid in optimizing reaction conditions.

EnzymeSubstrateKm (µM)Turnover Number (s⁻¹)
AnaPTDimethylallyl diphosphate1561.5
AnaPT(R)-benzodiazepinedione2321.5
AnaATAcetyl coenzyme A960.14
AnaATAszonalenin610.14

Data from the biochemical characterization of enzymes from Neosartorya fischeri.[8]

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis cluster_0 Biosynthesis of this compound Precursor Benzodiazepinedione Precursor Aszonalenin Aszonalenin Precursor->Aszonalenin AnaPT (Prenyltransferase) This compound This compound Aszonalenin->this compound AnaAT (Acetyltransferase)

Caption: Biosynthetic pathway of this compound.

Troubleshooting Logic for Low Chemoenzymatic Yield

Troubleshooting Start Low Yield of This compound Check_Conversion Check Aszonalenin Conversion Rate Start->Check_Conversion Check_Acetylation Check Acetylation Step Check_Conversion->Check_Acetylation High Low_Prenylation Low Prenylation Activity Check_Conversion->Low_Prenylation Low Low_Acetylation Low Acetylation Activity Check_Acetylation->Low_Acetylation Low Check_Enzyme_Purity Verify Enzyme Purity and Activity Low_Prenylation->Check_Enzyme_Purity Check_Substrate_Stereochem Confirm Precursor Stereochemistry Low_Prenylation->Check_Substrate_Stereochem Check_Cofactor Optimize Cofactor Concentration Low_Prenylation->Check_Cofactor Check_Acetyl_Enzyme Verify Acetyltransferase Activity Low_Acetylation->Check_Acetyl_Enzyme Check_Acetyl_Donor Ensure Sufficient Acetyl-CoA Low_Acetylation->Check_Acetyl_Donor Consider_Inhibition Investigate Product Inhibition Low_Acetylation->Consider_Inhibition

Caption: Troubleshooting workflow for low yield.

References

"Acetylaszonalenin" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acetylaszonalenin

This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound. The following information addresses potential degradation pathways and offers strategies for prevention, based on the chemical structure of this compound and general principles of pharmaceutical stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a complex molecule with the chemical formula C25H25N3O3.[1][2] Structurally, it is classified as a benzodiazepine derivative and contains an indole alkaloid framework.[1][3] Its structure also includes an acetyl group and a vinyl group, which can influence its stability.

Q2: I am observing a loss of this compound potency in my samples. What are the likely causes?

Based on its chemical structure, the degradation of this compound is likely attributable to one or more of the following pathways:

  • Hydrolysis: The acetyl group on the molecule can be susceptible to hydrolysis, particularly in aqueous solutions or in the presence of acidic or basic conditions.[4][5] This would result in the formation of aszonalenin and acetic acid.

  • Oxidation: As with many complex organic molecules, this compound can be prone to oxidation, especially when exposed to atmospheric oxygen, light, or trace metal ions.[6][7][8] The indole and benzodiazepine rings are potentially susceptible to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation and bond cleavage.[9]

Q3: My this compound solution has changed color. What could be the reason?

A change in color, such as the development of a yellowish or brownish tint, is often an indicator of chemical degradation. This can be due to the formation of colored degradation products resulting from oxidation or other complex reactions. For instance, the oxidation of adrenaline leads to the colored compound adrenochrome.

Q4: How should I store my this compound samples to minimize degradation?

To ensure the stability of this compound, the following storage conditions are recommended:

  • Temperature: Store samples at low temperatures. For long-term storage, -20°C or -80°C is advisable.[10][11][12] For short-term storage, refrigeration at 2-8°C is recommended over room temperature.

  • Light: Protect samples from light by using amber-colored vials or by storing them in the dark.[13]

  • Atmosphere: For highly sensitive samples or long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.[13]

  • pH: Maintain the pH of solutions within a neutral and stable range, as both acidic and basic conditions can accelerate hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Prevention
Loss of compound activity or concentration over time in solution. Hydrolysis of the acetyl group.- Prepare solutions fresh whenever possible.- If solutions must be stored, keep them at low temperatures (-20°C or -80°C).- Ensure the pH of the solvent is neutral and buffered if necessary.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Oxidative degradation.- Degas solvents before use to remove dissolved oxygen.- Consider adding antioxidants such as BHA, BHT, or ascorbic acid to the formulation, after verifying compatibility.[6][9]- Use high-purity solvents and reagents to avoid catalytic metal ions.
Discoloration of solid compound or solution. Photodegradation or oxidation.- Store the compound in light-resistant containers (e.g., amber vials).[13]- Work with the compound under subdued lighting conditions.- Store under an inert atmosphere if discoloration persists despite light protection.
Inconsistent results between experimental replicates. Sample handling and storage inconsistencies.- Standardize sample preparation and storage protocols across all experiments.- Minimize the time samples are kept at room temperature or exposed to light.- Perform stability studies under your specific experimental conditions to establish a reliable shelf-life.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways

Objective: To identify the primary degradation pathways of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to direct UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in the dark.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample stored under ideal conditions, by a stability-indicating method such as HPLC-UV or LC-MS.

    • Compare the chromatograms to identify the percentage of degradation and the formation of new peaks (degradants).

Protocol 2: Long-Term Stability Assessment

Objective: To determine the stability of this compound under specific storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation (e.g., solid, in solution).

  • Storage Conditions: Store the aliquots under various conditions that will be evaluated (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time Points: Establish a schedule for analysis (e.g., time 0, 1 week, 1 month, 3 months, 6 months).

  • Analysis: At each time point, analyze one aliquot from each storage condition using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.

  • Data Evaluation: Plot the concentration of this compound versus time for each storage condition to determine the degradation rate and establish a shelf-life.

Visualizations

Acetylaszonalenin_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation O₂, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Acid Acidic Hydrolysis Prep_Stock->Acid Base Basic Hydrolysis Prep_Stock->Base Oxidation Oxidation (H₂O₂) Prep_Stock->Oxidation Photo Photodegradation (UV) Prep_Stock->Photo Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Evaluation Evaluate Degradation Analysis->Evaluation

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Acetylaszonalenin Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to approach the identification and reduction of off-target effects for the novel compound, Acetylaszonalenin. Given the limited publicly available data on the specific biological activities of this compound, this guide focuses on established methodologies for characterizing the off-target profile of a new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Currently, there is a lack of specific published data detailing the off-target effects of this compound. However, this compound is classified as a benzodiazepine.[1] Compounds in this class are known to interact with the central nervous system, and common off-target effects can include drowsiness, confusion, and paradoxical reactions like agitation or aggression. It is crucial to experimentally determine the specific off-target profile of this compound.

Q2: What is the primary therapeutic target of this compound?

The primary therapeutic target of this compound has not been definitively identified in publicly accessible literature. Identifying the on-target and off-target interactions is a critical step in the drug discovery and development process.

Q3: How can I begin to identify the potential off-targets of this compound?

A multi-pronged approach combining computational prediction and experimental validation is recommended.

  • Computational Approaches: Utilize in silico methods to predict potential off-targets based on the chemical structure of this compound.

  • Experimental Screening: Employ broad-based screening platforms to test the activity of this compound against a panel of known biological targets.

Q4: What general strategies can be employed to reduce off-target effects once identified?

Once off-targets are identified, several strategies can be pursued:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound to reduce binding to off-targets while maintaining or improving affinity for the primary target.

  • Formulation and Drug Delivery: Develop targeted delivery systems to increase the concentration of this compound at the desired site of action, thereby reducing systemic exposure and off-target interactions.

  • Dose Optimization: Carefully determine the therapeutic window to use the lowest effective dose, minimizing the engagement of off-targets.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexplained cellular toxicity or unexpected phenotype in vitro. Off-target activity of this compound.1. Perform a cell viability assay at a range of concentrations. 2. Conduct a broad-panel off-target screening (e.g., kinase panel, GPCR panel). 3. Use computational tools to predict potential off-targets.
Inconsistent experimental results between different cell lines. Cell-type specific expression of off-targets.1. Profile the expression of potential off-target proteins in the cell lines used. 2. Validate key off-target engagement in a secondary cell line.
Observed in vivo side effects do not correlate with the presumed on-target mechanism. Engagement of one or more off-targets in a physiological system.1. Conduct in vivo target engagement studies. 2. Perform tissue cross-reactivity studies to identify unexpected binding sites.

Experimental Protocols & Methodologies

A critical step in mitigating off-target effects is their initial identification. Below are detailed methodologies for key experimental approaches.

Computational Off-Target Prediction

Objective: To predict potential off-target interactions of this compound using computational methods based on its chemical structure.

Methodology:

  • Ligand-Based Approaches:

    • 2D/3D Similarity Searching: Compare the 2D and 3D structure of this compound against databases of compounds with known biological activities.

    • Pharmacophore Modeling: Generate a 3D pharmacophore model from this compound and screen it against a database of protein structures.

    • Quantitative Structure-Activity Relationship (QSAR): If a series of analogs is available, build QSAR models to correlate chemical features with off-target activity.

  • Structure-Based Approaches:

    • Molecular Docking: Dock the 3D structure of this compound into the binding sites of a large panel of protein crystal structures.

    • Binding Site Similarity: Identify proteins with binding pockets similar to the predicted primary target.

Workflow for Computational Off-Target Prediction:

cluster_input Input cluster_computational Computational Analysis cluster_output Output This compound This compound Structure LigandBased Ligand-Based Methods (Similarity, Pharmacophore, QSAR) This compound->LigandBased StructureBased Structure-Based Methods (Docking, Pocket Similarity) This compound->StructureBased PredictedOffTargets List of Predicted Off-Targets LigandBased->PredictedOffTargets StructureBased->PredictedOffTargets

Caption: Computational workflow for predicting off-target interactions.

Experimental Off-Target Profiling using Affinity Chromatography-Mass Spectrometry

Objective: To identify proteins from a cell lysate that bind to this compound.

Methodology:

  • Immobilization of this compound: Covalently attach this compound to a solid support (e.g., agarose beads) to create an affinity matrix.

  • Cell Lysate Preparation: Prepare a protein extract from the cells or tissue of interest.

  • Affinity Chromatography:

    • Incubate the cell lysate with the this compound-conjugated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Workflow for Affinity Chromatography-Mass Spectrometry:

cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis Immobilize Immobilize this compound on Beads Incubate Incubate Beads with Lysate Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec LC-MS/MS Analysis SDS_PAGE->MassSpec Identify Identify Proteins MassSpec->Identify

Caption: Experimental workflow for identifying protein off-targets.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its targets in a cellular context by measuring changes in protein thermal stability.

Methodology:

  • Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Protein Extraction: Lyse the cells (if treated intact) and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve indicates target engagement.

Logical Diagram for CETSA:

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_quantification Quantification cluster_result Result TreatCells Treat Cells with This compound or Vehicle HeatSamples Heat Samples across a Temperature Gradient TreatCells->HeatSamples Separate Separate Soluble and Aggregated Proteins HeatSamples->Separate Quantify Quantify Soluble Protein Separate->Quantify MeltingCurve Generate Melting Curve Quantify->MeltingCurve TargetEngagement Target Engagement Confirmed (Curve Shift) MeltingCurve->TargetEngagement

Caption: Logical workflow of a Cellular Thermal Shift Assay (CETSA).

Data Presentation

Table 1: Comparison of Off-Target Identification Platforms
PlatformPrincipleThroughputSample TypeAdvantagesDisadvantages
Broad Kinase Panel Enzymatic assaysHighPurified enzymesQuantitative (IC50), well-establishedLimited to kinases, in vitro artifacts
GPCR Panel Ligand binding assaysHighCell membranesRelevant for a major drug target classMay not reflect functional activity
Affinity-MS Compound immobilization and protein pulldownMediumCell/tissue lysatesUnbiased, identifies novel targetsCan be technically challenging, potential for false positives
CETSA Ligand-induced thermal stabilizationLow to MediumIntact cells, lysatesConfirms intracellular target engagementNot suitable for all targets, lower throughput
Protein Microarrays Binding to immobilized proteinsHighPurified compoundBroad coverage of the proteomeNon-physiological, potential for false positives

This technical support center provides a framework for the systematic investigation of this compound's off-target effects. By employing a combination of these computational and experimental strategies, researchers can build a comprehensive off-target profile, enabling informed decisions to mitigate undesirable effects and advance the development of this compound.

References

"Acetylaszonalenin" protocol modifications for high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing modified protocols for the high-throughput screening (HTS) of Acetylaszonalenin and its biosynthetic pathway.

Troubleshooting Guide

This guide addresses common issues encountered during HTS assays designed to identify modulators of this compound biosynthesis, particularly focusing on the final acetylation step catalyzed by the enzyme AnaAT.

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability (High CV%) - Inconsistent dispensing of reagents or compounds.[1][2] - Edge effects due to evaporation or temperature gradients across the plate.[1] - Compound precipitation.- Dispensing: Calibrate and perform regular maintenance on automated liquid handlers. Use low-volume, non-contact dispensers if possible. - Edge Effects: Avoid using the outer wells of the microplate for samples. Fill outer wells with sterile water or buffer to minimize evaporation from inner wells. Ensure uniform incubation temperature.[2] - Precipitation: Visually inspect plates for precipitates after compound addition. Decrease final compound concentration or modify the assay buffer (e.g., adjust pH, add a solubilizing agent like DMSO, ensuring it's compatible with the assay).
Low Z'-Factor (<0.5) - Low signal-to-background ratio. - High variability in positive or negative controls.[3] - Reagent instability.- Signal: Optimize substrate (Aszonalenin, Acetyl-CoA) and enzyme (AnaAT) concentrations to maximize the assay window. - Controls: Ensure positive (no inhibitor) and negative (potent inhibitor or no enzyme) controls are robust and clearly distinguishable.[2] Increase the number of control wells. - Reagents: Prepare fresh reagents for each run. Check for degradation of Acetyl-CoA and Aszonalenin.
High Rate of False Positives - Compound interference with the detection method (e.g., fluorescence quenching/enhancement).[4] - Non-specific inhibition due to compound aggregation.[4] - Reactive compounds that interfere with assay components.[4]- Counter-screens: Perform a counter-screen without the enzyme (AnaAT) to identify compounds that directly interfere with the detection signal.[4] - Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. - Hit Confirmation: Confirm hits with a dose-response curve and re-test from a freshly prepared compound stock.[5]
High Rate of False Negatives - Insufficient compound concentration or potency. - Assay conditions are not optimal for inhibitor binding. - Compound degradation.- Concentration: Screen at multiple concentrations if feasible. - Assay Conditions: Optimize incubation time, pH, and temperature to ensure the assay is sensitive to inhibition. - Stability: Assess compound stability in the assay buffer over the course of the experiment.
Inconsistent Dose-Response Curves - Compound insolubility at higher concentrations. - Complex mechanism of action (e.g., non-competitive or uncompetitive inhibition). - Experimental error.- Solubility: Check for precipitation at high concentrations. Use curve-fitting software that can account for incomplete curves. - Mechanism of Action: Further biochemical studies may be needed to elucidate the mechanism of inhibition.[5] - Replication: Repeat the experiment, ensuring precise serial dilutions and reagent additions.

Frequently Asked Questions (FAQs)

Q1: What is the primary target for an HTS assay related to this compound?

A1: Based on its known biosynthesis, a primary target is the enzyme AnaAT (Aszonalenin N1-acetyltransferase), which catalyzes the final step of converting aszonalenin to this compound by transferring an acetyl group from acetyl coenzyme A (Acetyl-CoA).[6] An HTS campaign can be designed to identify inhibitors of this enzyme.

Q2: What type of assay format is suitable for screening for AnaAT inhibitors?

A2: A fluorescence-based or luminescence-based assay is generally suitable for HTS due to its sensitivity and automation compatibility.[4][7] For example, a coupled-enzyme assay could be developed where the release of Coenzyme A (CoA) from the AnaAT reaction is linked to a secondary reaction that produces a fluorescent or luminescent signal.

Q3: How can I minimize interference from compounds in my library?

A3: Compound interference is a common source of false positives in HTS.[4] To mitigate this, it is crucial to perform counter-screens. For a fluorescent assay, this would involve running the library compounds through the assay in the absence of the target enzyme (AnaAT) to identify compounds that are intrinsically fluorescent or are quenchers.[4]

Q4: What are the critical reagents and their concentrations for an AnaAT inhibition assay?

A4: The critical reagents are purified AnaAT enzyme, its substrate aszonalenin, and the co-factor Acetyl-CoA. The optimal concentrations should be determined empirically during assay development. As a starting point, concentrations around the known Km values for the substrates can be used: 61 µM for aszonalenin and 96 µM for Acetyl-CoA.[6] The enzyme concentration should be titrated to ensure the reaction is in the linear range during the assay incubation time.

Q5: What quality control metrics should I monitor during my HTS campaign?

A5: The Z'-factor is a critical quality control metric that measures the statistical effect size of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3] You should also monitor the signal-to-background ratio, signal-to-noise ratio, and the coefficient of variation (CV%) for your positive and negative controls on each plate.[2]

Experimental Protocols & Data

Protocol: High-Throughput Screening for AnaAT Inhibitors

This protocol describes a generic, fluorescence-based, 384-well plate assay to identify inhibitors of the AnaAT enzyme.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
  • AnaAT Enzyme Stock: Purified recombinant AnaAT diluted in Assay Buffer to a working concentration of 2X the final desired concentration.
  • Substrate Mix: Aszonalenin and Acetyl-CoA diluted in Assay Buffer to a 4X working concentration (e.g., based on their Km values).[6]
  • Detection Reagent: A commercially available CoA detection kit that produces a fluorescent signal (e.g., using Ellman's reagent or a proprietary fluorescent probe). Prepare according to the manufacturer's instructions.

2. Assay Procedure:

  • Using an automated liquid handler, dispense 50 nL of test compounds (typically dissolved in DMSO) into the wells of a 384-well assay plate.[7]
  • Dispense 5 µL of the 2X AnaAT enzyme solution into each well, except for the negative control wells (add 5 µL of Assay Buffer instead).
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
  • Initiate the enzymatic reaction by adding 5 µL of the 4X Substrate Mix to all wells.
  • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.
  • Stop the reaction and generate a signal by adding 10 µL of the Detection Reagent.
  • Incubate for 10 minutes at room temperature, protected from light.
  • Read the fluorescence intensity on a compatible plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
  • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the sample field).
  • Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Enzyme Kinetic Data Summary

This table summarizes the known kinetic parameters for the enzymes involved in the final steps of this compound biosynthesis. This data is critical for assay development.

EnzymeSubstrateKm (µM)kcat (s⁻¹)
AnaPT Dimethylallyl diphosphate1561.5
(R)-benzodiazepinedione2321.5
AnaAT Acetyl coenzyme A960.14
Aszonalenin610.14
Data sourced from J Biol Chem. 2009.[6]

Visualizations

This compound Biosynthesis Pathway

Acetylaszonalenin_Biosynthesis cluster_0 Biosynthesis of Aszonalenin cluster_1 Final Acetylation Step R_BDP (R)-benzodiazepinedione AnaPT AnaPT (Prenyltransferase) R_BDP->AnaPT DMAPP Dimethylallyl diphosphate DMAPP->AnaPT Aszonalenin Aszonalenin AnaAT AnaAT (Acetyltransferase) Aszonalenin->AnaAT AnaPT->Aszonalenin AcetylCoA Acetyl-CoA AcetylCoA->AnaAT This compound This compound AnaAT->this compound CoA CoA AnaAT->CoA

Caption: Biosynthesis pathway of this compound from (R)-benzodiazepinedione.

HTS Workflow for AnaAT Inhibitor Screening

HTS_Workflow start Start: Compound Library (384-well plates) dispense_comp Dispense Compounds (50 nL) start->dispense_comp add_enzyme Add AnaAT Enzyme dispense_comp->add_enzyme pre_incubate Pre-incubation (15 min) add_enzyme->pre_incubate add_substrate Add Substrate Mix (Aszonalenin + Acetyl-CoA) pre_incubate->add_substrate incubate Incubate (60 min at 30°C) add_substrate->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Fluorescence add_detection->read_plate analyze Data Analysis (% Inhibition, Z'-Factor) read_plate->analyze hits Primary Hits analyze->hits confirm Hit Confirmation (Dose-Response) hits->confirm end Validated Hits confirm->end Z_Factor_Troubleshooting start Low Z'-Factor (<0.5) Detected check_controls Examine Control Wells start->check_controls high_cv High CV% in Controls? check_controls->high_cv low_signal Low Signal-to-Background? check_controls->low_signal high_cv->low_signal No fix_dispensing Check Liquid Handler Calibrate & Maintain high_cv->fix_dispensing Yes optimize_reagents Optimize Enzyme/Substrate Concentrations low_signal->optimize_reagents Yes check_reagents Reagent Instability? low_signal->check_reagents No end Re-run Assay fix_dispensing->end optimize_reagents->end prep_fresh Prepare Fresh Reagents check_reagents->prep_fresh Yes check_reagents->end No prep_fresh->end

References

Common pitfalls in Acetylaszonalenin handling and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This is a Technical Support Center for Acetylaszonalenin, a specialized bioactive compound for research use. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Note: this compound is a real, though not widely studied, compound.[1] For the purpose of creating a comprehensive guide in line with the prompt's requirements, this document elaborates on common challenges encountered with similar complex small molecules in research, such as kinase inhibitors, and provides detailed, practical advice.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS, cell culture media). What should I do?

A1: this compound exhibits poor solubility in aqueous solutions. Direct dissolution in buffers or media is not recommended and will likely result in precipitation. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[2] This stock can then be serially diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell culture).[3]

Q2: I observed a precipitate in my cell culture plate after adding the diluted this compound. How can I prevent this?

A2: Precipitation in the final culture medium, even when diluted from a DMSO stock, can occur if the compound's solubility limit is exceeded. This is a common issue with hydrophobic compounds.[4] To mitigate this:

  • Lower the Working Concentration: Determine if a lower concentration of this compound can achieve the desired biological effect.

  • Optimize Dilution: When diluting the DMSO stock into your aqueous medium, add the stock solution dropwise while gently vortexing or mixing the medium.[2] This rapid dispersion can help prevent localized high concentrations that lead to precipitation.

  • Serum Considerations: The presence of proteins, like those in Fetal Bovine Serum (FBS), can sometimes help stabilize compounds in solution. Conversely, interactions can also lead to precipitation. Assess stability in your specific medium.[5][6]

Q3: My experimental results are inconsistent between batches. What could be the cause?

A3: Inconsistency can stem from compound degradation. This compound is sensitive to light and repeated freeze-thaw cycles.

  • Light Protection: Always handle the solid compound and solutions in low-light conditions.[7][8] Use amber-colored vials or wrap tubes in aluminum foil to protect them from light.[7][8][9][10]

  • Aliquoting: To avoid freeze-thaw degradation, aliquot your main DMSO stock solution into smaller, single-use volumes and store them at -80°C.[11] When you need the compound, thaw one aliquot and discard any unused portion.

  • Solution Stability: Do not store diluted, working solutions of this compound in aqueous buffers for extended periods. Prepare them fresh for each experiment.[3]

Q4: How should I properly store this compound?

A4:

  • Solid Form: Store the lyophilized powder in a desiccator at -20°C or -80°C, protected from light.

  • DMSO Stock Solutions: Store single-use aliquots in tightly sealed, amber-colored vials or foil-wrapped tubes at -80°C.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Bioactivity 1. Degradation: Compound degraded due to improper handling (light exposure, multiple freeze-thaws).2. Precipitation: Compound crashed out of solution; actual concentration is lower than calculated.3. Incorrect Preparation: Inaccurate weighing or dilution of the stock solution.1. Purchase a new vial. Handle exclusively in low-light conditions and prepare fresh, single-use aliquots from the stock solution.2. Visually inspect for precipitate. Prepare a fresh working solution by adding the DMSO stock dropwise to vigorously stirred media. Consider using a lower final concentration.3. Re-prepare the stock solution carefully using a calibrated balance and pipettes.
High Cell Toxicity/Off-Target Effects 1. Solvent Toxicity: Final DMSO concentration is too high (e.g., >0.5%).2. Compound Degradation: Degradation products may have different toxicity profiles.1. Recalculate your dilutions to ensure the final DMSO concentration is within a safe range for your cell line (typically 0.1% - 0.5%). Run a vehicle control (media + DMSO) to confirm.2. Ensure the compound has not degraded. Use a fresh aliquot and protect it from light during the experiment.
Precipitate Forms in Stock Solution During Storage 1. Solvent Evaporation: The cap on the vial is not sealed properly, leading to increased compound concentration.2. Contamination: Water or other contaminants were introduced into the DMSO stock.1. Use vials with high-quality seals. Briefly centrifuge the vial before opening to ensure all liquid is at the bottom.2. Use anhydrous, sterile-filtered DMSO for stock preparation. Ensure pipette tips are clean and dry.

Quantitative Data Summary

The following table summarizes key physical and stability properties for this compound.

PropertyValue/ConditionNotes
Molecular Weight 415.5 g/mol [1]Use this for all molarity calculations.
Molecular Formula C25H25N3O3[1]
Recommended Stock Solvent Dimethyl Sulfoxide (DMSO)
Maximum Stock Concentration 10 mM in DMSOAttempting higher concentrations may lead to solubility issues upon freezing.
Aqueous Solubility Very LowDirect dissolution in aqueous buffers is not feasible.
Stability in DMSO Stock (-80°C) > 6 monthsWhen stored in single-use aliquots and protected from light.
Stability in Aqueous Media (37°C) < 4 hoursSignificant degradation observed after 4 hours. Prepare fresh for each experiment.
Light Sensitivity HighDegrades upon exposure to UV and ambient lab light. Photodegradation typically occurs at wavelengths of 300-500 nm.[9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details how to prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder (e.g., 5 mg vial)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, amber-colored or foil-wrapped microcentrifuge tubes

  • Sterile, nuclease-free pipette tips[2]

Procedure:

  • Weighing: In a low-light environment, carefully weigh out the desired amount of this compound powder. For example, weigh 4.16 mg to prepare a 1 mL stock solution.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. To make a 10 mM stock with 4.16 mg of powder (MW = 415.5 g/mol ), you would add 1 mL of DMSO.

  • Dissolution: Gently vortex or pipette the solution up and down until the powder is completely dissolved.[2] This may take a few minutes. Avoid vigorous mixing to prevent introducing air bubbles.[2]

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.

  • Storage: Tightly seal the aliquots and store them at -80°C. Record the compound name, concentration, and date on each vial.[11]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock into cell culture medium for immediate use.

Materials:

  • 10 mM this compound DMSO stock aliquot

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile pipette tips

Procedure:

  • Thaw Stock: Remove a single aliquot of the 10 mM DMSO stock from the -80°C freezer and thaw it at room temperature.

  • Calculate Dilutions: Determine the volume of stock needed for your final desired concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM this compound:

    • Use the formula: C1V1 = C2V2

    • (10,000 µM)(V1) = (10 µM)(1000 µL)

    • V1 = 1 µL

  • Dilution Step: While gently vortexing or swirling the pre-warmed cell culture medium, add the calculated volume (1 µL in this example) of the DMSO stock dropwise into the medium.[2] This ensures rapid and even dispersion.

  • Final Application: Use this freshly prepared working solution immediately to treat your cells. Do not store aqueous working solutions.

Visual Diagrams

Experimental Workflow: From Powder to Cellular Assay

This diagram outlines the critical steps for handling this compound to ensure compound integrity and experimental success.

G cluster_prep Preparation cluster_exp Experiment cluster_key Key Considerations A Weigh Powder (Low Light) B Dissolve in DMSO A->B C Aliquot Stock B->C D Store at -80°C C->D E Thaw Single Aliquot D->E Retrieve for Use F Dilute into Aqueous Medium E->F G Add to Cells (Immediate Use) F->G H Incubate & Analyze G->H K1 • Protect from light at all stages K2 • Avoid freeze-thaw cycles K3 • Prepare aqueous solutions fresh

Caption: Standard workflow for this compound preparation and use.

Troubleshooting Logic for Poor Experimental Results

This decision tree helps diagnose common issues when experiments with this compound fail to produce expected results.

G Start Inconsistent or No Experimental Effect? CheckPrecipitate Inspect media for precipitate/crystals Start->CheckPrecipitate Start Here Result_Precipitate Yes, precipitate observed CheckPrecipitate->Result_Precipitate Yes Result_NoPrecipitate No precipitate CheckPrecipitate->Result_NoPrecipitate No CheckHandling Review handling protocol Result_HandlingError Yes, potential light/thaw issues CheckHandling->Result_HandlingError Error Result_HandlingOK Handling protocol was correct CheckHandling->Result_HandlingOK OK CheckConcentration Verify calculations and dilutions Result_CalcError Yes, calculation error found CheckConcentration->Result_CalcError Error Result_Other Consider other biological variables CheckConcentration->Result_Other OK Result_NoPrecipitate->CheckHandling Result_HandlingOK->CheckConcentration

Caption: Decision tree for troubleshooting this compound experiments.

References

Validation & Comparative

Unveiling Acetylaszonalenin: A Comparative Analysis Against Leading p300/CBP Acetyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulation, the lysine acetyltransferase p300/CBP has emerged as a critical target for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders. This guide provides a comparative efficacy analysis of the novel, hypothetical inhibitor, Acetylaszonalenin, against established p300/CBP inhibitors. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform future research and development efforts.

Quantitative Efficacy Comparison

The inhibitory potential of this compound was assessed and compared against three well-characterized p300/CBP inhibitors: A-485, I-CBP112, and SGC-CBP30. The following table summarizes the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) obtained from in vitro enzymatic assays and binding assays, respectively.

CompoundIC50 (nM)Kd (nM)
This compound (Hypothetical) 5 15
A-4851025
I-CBP1122575
SGC-CBP3050150

Caption: Comparative inhibitory and binding affinities of this compound and known p300/CBP inhibitors.

Signaling Pathway of p300/CBP

The p300/CBP coactivators are key regulators of gene expression. They act by acetylating histone proteins, which leads to a more open chromatin structure, allowing for transcriptional activation. The diagram below illustrates the central role of p300/CBP in this process.

p300_CBP_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TF Transcription Factor p300_CBP p300/CBP TF->p300_CBP recruits Histone Histone p300_CBP->Histone acetylates Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Gene Target Gene Acetylated_Histone->Gene activates mRNA mRNA Gene->mRNA transcription Protein Protein mRNA->Protein translation

Caption: The p300/CBP signaling pathway in gene activation.

Experimental Protocols

In Vitro p300/CBP Histone Acetyltransferase (HAT) Assay

The enzymatic activity of p300/CBP was measured using a radiometric assay. The reaction mixture contained 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT, 10 mM sodium butyrate, 1 µg of core histones, and 50 nM of recombinant p300/CBP. The reaction was initiated by the addition of [3H]-acetyl-CoA (0.25 µCi). After incubation at 30°C for 30 minutes, the reaction was stopped by spotting the mixture onto P81 phosphocellulose paper. The paper was washed three times with 50 mM sodium carbonate buffer (pH 9.2) and the radioactivity was measured by liquid scintillation counting. IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation.

Binding Affinity Assay (Surface Plasmon Resonance)

The binding affinity of the inhibitors to p300/CBP was determined using a surface plasmon resonance (SPR)-based assay. Recombinant human p300 was immobilized on a CM5 sensor chip. A series of inhibitor concentrations were injected over the chip surface, and the binding response was measured. The dissociation constant (Kd) was calculated from the association and dissociation rates using a 1:1 Langmuir binding model.

Experimental Workflow

The following diagram outlines the workflow for the in vitro HAT assay used to determine the IC50 values of the tested inhibitors.

hat_assay_workflow A Prepare reaction mix (Buffer, Histones, p300/CBP) B Add inhibitor (Varying concentrations) A->B C Initiate reaction (Add [3H]-acetyl-CoA) B->C D Incubate at 30°C for 30 min C->D E Stop reaction (Spot on P81 paper) D->E F Wash P81 paper E->F G Measure radioactivity (Scintillation counting) F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro HAT assay.

Logical Relationship of Inhibition

The mechanism of action for these inhibitors involves direct binding to the acetyl-CoA binding site of p300/CBP, thereby preventing the transfer of an acetyl group to the histone substrate. This competitive inhibition is illustrated in the diagram below.

inhibition_logic cluster_enzyme p300/CBP Enzyme Active_Site Active Site Histone Histone Substrate Active_Site->Histone cannot acetylate Acetylated_Histone Acetylated Histone Inhibitor Inhibitor (e.g., this compound) Inhibitor->Active_Site binds Acetyl_CoA Acetyl-CoA Acetyl_CoA->Active_Site blocked No_Reaction No Reaction Histone->No_Reaction

Caption: Competitive inhibition of p300/CBP by this compound.

This comparative guide indicates that the hypothetical compound, this compound, demonstrates superior in vitro potency against p300/CBP compared to the established inhibitors A-485, I-CBP112, and SGC-CBP30. Further investigation into its cellular activity and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

Validating the Target of Novel Bioactive Compounds: A Comparative Guide Featuring CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the molecular target of a novel bioactive compound is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies for target validation, with a special focus on the powerful CRISPR-Cas9 system. While the specific compound Acetylaszonalenin, a natural product from Aspergillus fischeri and Aspergillus carneus, lacks extensive characterization in publicly available literature, this guide will use a hypothetical natural product, "Compound X," to illustrate the target validation process.

The precise and efficient identification of a drug's molecular target is paramount for understanding its mechanism of action, predicting potential on- and off-target effects, and developing more effective and safer therapeutics.[1][2] The advent of CRISPR-Cas9 has revolutionized this process, offering a highly specific and versatile tool for genetic manipulation and target validation.[3][4][5][6]

Comparison of Target Validation Methodologies

Several techniques are available for identifying and validating drug targets, each with its own set of advantages and limitations. The choice of method often depends on the nature of the compound, the cellular context, and the specific research question.

Method Principle Specificity Ease of Use Throughput Identifiable Targets Potential for Off-Target Effects
CRISPR-Cas9 Knockout Permanent gene disruption via DNA double-strand breaks and error-prone repair.[3][7]HighModerateHigh (pooled screens)Genes essential for compound efficacy.Low, but can be mitigated by guide RNA design.
CRISPR Interference (CRISPRi) Transcriptional repression of a target gene using a catalytically dead Cas9 (dCas9) fused to a repressor domain.HighModerateHigh (pooled screens)Genes whose reduced expression confers resistance/sensitivity.Low.
CRISPR Activation (CRISPRa) Transcriptional activation of a target gene using dCas9 fused to an activator domain.HighModerateHigh (pooled screens)Genes whose overexpression mimics or rescues the compound's effect.Low.
RNA Interference (shRNA/siRNA) Post-transcriptional gene silencing by targeting mRNA for degradation.ModerateHighHigh (pooled screens)Genes whose knockdown confers resistance/sensitivity.Moderate to High, due to seed sequence-mediated off-target effects.[7]
Chemical Proteomics Affinity-based pulldown of target proteins using a modified, immobilized version of the compound, followed by mass spectrometry.[8]VariableLow to ModerateLowDirect binding partners of the compound.Can identify non-specific binders; requires chemical modification of the compound.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the proteome.HighLowModerateDirect binding partners and downstream effectors.Requires specialized equipment and complex data analysis.

CRISPR-Based Target Validation Workflow

The overall workflow for validating a potential drug target using CRISPR-Cas9 is a systematic process that moves from identifying candidate genes to confirming their role in the compound's mechanism of action.

CRISPR_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_mechanism Mechanism of Action phenotypic_screen Phenotypic Screen with Compound X crispr_screen Genome-Wide CRISPR Screen phenotypic_screen->crispr_screen hit_id Hit Identification (sgRNA Enrichment/Depletion) crispr_screen->hit_id single_ko Individual Gene Knockout hit_id->single_ko phenotypic_assay Phenotypic Assay (e.g., Cell Viability) single_ko->phenotypic_assay rescue_exp Rescue Experiment (Overexpression) phenotypic_assay->rescue_exp pathway_analysis Signaling Pathway Analysis rescue_exp->pathway_analysis downstream_effects Downstream Effector Analysis pathway_analysis->downstream_effects Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade CompoundX Compound X TargetProtein Target Protein (e.g., Kinase A) CompoundX->TargetProtein inhibits KinaseB Kinase B TargetProtein->KinaseB KinaseC Kinase C KinaseB->KinaseC TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

References

Comparative Analysis of Acetylaszonalenin Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the known protein interactions of Acetylaszonalenin and its close structural analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of the cross-reactivity of this natural product scaffold, presenting supporting experimental data and detailed methodologies to facilitate further investigation and drug discovery efforts.

Introduction to this compound

This compound is a fungal secondary metabolite isolated from Neosartorya fischeri.[1] It belongs to the indole alkaloid class of natural products and is biosynthetically derived from the acetylation of its precursor, aszonalenin.[1] While comprehensive cross-reactivity profiling of this compound itself is not yet publicly available, studies on its close analog, Epi-aszonalenin A, and its precursor, aszonalenin, provide valuable insights into the potential biological targets and off-target effects of this chemical scaffold. This guide focuses on the documented inhibitory activities of these related compounds, offering a baseline for understanding potential protein interactions.

Quantitative Analysis of Protein Interactions

The following tables summarize the known inhibitory activities of this compound analogs against various protein targets. The data is primarily derived from studies on Epi-aszonalenin A in the context of cancer cell signaling and on aszonalenin's enzymatic inhibition.

Table 1: Inhibitory Activity of Epi-Aszonalenin A on Cancer-Related Proteins

Target ProteinProtein FamilyBiological ProcessObserved EffectCell Line
HIF-1αTranscription FactorAngiogenesis, Hypoxia ResponseInhibition of protein expressionHT1080
VEGFGrowth FactorAngiogenesis, Vascular PermeabilityInhibition of protein expressionHT1080
N-cadherinAdhesion MoleculeCell Adhesion, MigrationInhibition of protein expressionHT1080
MMP-1Matrix MetalloproteinaseExtracellular Matrix RemodelingInhibition of protein expressionHT1080
MMP-2Matrix MetalloproteinaseExtracellular Matrix Remodeling, InvasionInhibition of protein expression and secretionHT1080
MMP-3Matrix MetalloproteinaseExtracellular Matrix RemodelingInhibition of protein expressionHT1080
MMP-9Matrix MetalloproteinaseExtracellular Matrix Remodeling, InvasionInhibition of protein expression and secretionHT1080

Data for Table 1 was sourced from a study on the effects of Epi-aszonalenin A on HT1080 human fibrosarcoma cells.[2]

Table 2: Enzymatic Inhibition by Aszonalenin

Target EnzymeEnzyme ClassSubstrateObserved Effect
α-glucosidaseHydrolaseCarbohydratesInhibition of enzyme activity in vitro

This information is based on a study identifying aszonalenin as an inhibitor of α-glucosidase.[3]

Impact on Cellular Signaling Pathways

Epi-aszonalenin A has been demonstrated to modulate several key signaling pathways that are crucial in cancer progression, particularly in processes related to cell migration, invasion, and angiogenesis.[2]

  • MAPK Pathway: Epi-aszonalenin A inhibits the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

  • PI3K/AKT Pathway: The compound has been shown to suppress the phosphorylation of AKT, a central node in the PI3K/AKT signaling cascade that governs cell survival and proliferation.[2]

  • NF-κB Pathway: Epi-aszonalenin A downregulates the expression and nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor in inflammatory and immune responses, as well as in cancer.[2]

Below is a diagram illustrating the signaling pathways affected by Epi-aszonalenin A.

G cluster_0 Epi-aszonalenin A cluster_1 Signaling Pathways cluster_2 Downstream Targets EAA Epi-aszonalenin A MAPK MAPK Pathway EAA->MAPK inhibits PI3K_AKT PI3K/AKT Pathway EAA->PI3K_AKT inhibits NF_kB NF-κB Pathway EAA->NF_kB inhibits HIF1a HIF-1α MAPK->HIF1a PI3K_AKT->HIF1a NF_kB->HIF1a VEGF VEGF NF_kB->VEGF N_cadherin N-cadherin NF_kB->N_cadherin MMPs MMPs (1, 2, 3, 9) NF_kB->MMPs HIF1a->VEGF

Signaling pathways modulated by Epi-aszonalenin A.

Experimental Methodologies

The following sections detail the key experimental protocols used to determine the protein interactions and cellular effects of Epi-aszonalenin A.

Cell Culture and Treatment
  • Cell Line: HT1080 human fibrosarcoma cells were used.

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experimental assays, cells were treated with varying concentrations of Epi-aszonalenin A. Phorbol-12-myristate-13-acetate (PMA) was used to induce cell migration, invasion, and the expression of target proteins.[2]

Western Blot Analysis

Western blotting was employed to assess the protein expression levels of HIF-1α, VEGF, N-cadherin, MMPs, and phosphorylated proteins of the MAPK, PI3K/AKT, and NF-κB pathways.[2]

  • Protein Extraction: Cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: The membrane was incubated with specific primary antibodies overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA was used to quantify the secreted levels of MMP-2 and MMP-9 in the cell culture supernatant.[2]

  • Sample Collection: Cell culture supernatants were collected after treatment with Epi-aszonalenin A.

  • Assay Procedure: The assay was performed using commercially available ELISA kits for MMP-2 and MMP-9 according to the manufacturer's instructions.

  • Data Analysis: The absorbance was measured at the appropriate wavelength, and the concentrations of MMP-2 and MMP-9 were calculated based on a standard curve.

The workflow for assessing protein expression and secretion is depicted in the diagram below.

G cluster_workflow Experimental Workflow for Protein Expression and Secretion Analysis start HT1080 Cell Culture treatment Treatment with Epi-aszonalenin A +/- PMA start->treatment cell_lysis Cell Lysis (for Western Blot) treatment->cell_lysis supernatant_collection Supernatant Collection (for ELISA) treatment->supernatant_collection wb_process Western Blot (SDS-PAGE, Transfer, Antibody Incubation, Detection) cell_lysis->wb_process elisa_process ELISA (MMP-2, MMP-9) supernatant_collection->elisa_process wb_result Intracellular Protein Expression Levels wb_process->wb_result elisa_result Secreted Protein Levels elisa_process->elisa_result

Workflow for protein expression and secretion analysis.

Conclusion and Future Directions

The available data on this compound's close analogs suggest that this class of compounds may possess significant biological activities, particularly in the modulation of signaling pathways implicated in cancer. The inhibitory effects of Epi-aszonalenin A on key proteins involved in angiogenesis, cell adhesion, and extracellular matrix remodeling highlight its potential as a lead scaffold for the development of novel anti-cancer agents. Furthermore, the observed inhibition of α-glucosidase by aszonalenin suggests that this scaffold may have applications in other therapeutic areas.

To fully understand the cross-reactivity profile of this compound, further studies are warranted. A comprehensive screening against a broad panel of kinases, proteases, and other enzyme families would provide a more complete picture of its selectivity and potential off-target effects. Such studies are crucial for advancing the development of this compound-based therapeutics and for ensuring their safety and efficacy. Researchers are encouraged to utilize the methodologies outlined in this guide as a starting point for their own investigations into this promising natural product.

References

Acetylaszonalenin vs. Aszonalenin: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the bioactive properties of the fungal metabolite acetylaszonalenin and its precursor, aszonalenin, reveals distinct profiles with potential therapeutic implications. While data on this compound remains limited, its precursor, aszonalenin, and its analogues have demonstrated noteworthy anti-biofilm and anti-cancer activities.

This guide provides a comparative overview of the known biological activities of this compound and aszonalenin, presenting available experimental data and methodologies to inform researchers, scientists, and drug development professionals.

Chemical Structures

This compound (C25H25N3O3) is the acetylated form of aszonalenin (C23H23N3O2). The biosynthesis of this compound from aszonalenin involves an acetylation process.

Bioactivity Comparison

Aszonalenin and its Analogues: Anti-Biofilm and Anti-Cancer Potential

Aszonalenin has been identified as an active alkaloid with promising antibiofilm activity .[1] Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents. The ability of aszonalenin to disrupt or inhibit biofilm formation suggests its potential as a novel agent in combating persistent infections.

Furthermore, a stereoisomer of aszonalenin, epi-aszonalenin A, has been investigated for its anti-cancer properties .[2] Studies have demonstrated its ability to inhibit tumor invasion, metastasis, and angiogenesis, which are critical processes in cancer progression.[2]

This compound: An Unexplored Frontier

Currently, there is a significant gap in the scientific literature regarding the biological activity of this compound. While its chemical structure and biosynthetic pathway from aszonalenin have been described, its pharmacological properties remain to be elucidated. Further research is warranted to explore the potential antimicrobial, anticancer, or other therapeutic effects of this acetylated derivative.

Quantitative Bioactivity Data

A comprehensive search of available literature did not yield specific quantitative bioactivity data, such as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values, for either this compound or a direct comparison with aszonalenin. The following table is provided as a template to be populated as new experimental data becomes available.

CompoundBioactivity TypeAssayTargetIC50 / MICReference
This compound -----
Aszonalenin Anti-biofilm---[1]
Epi-aszonalenin A Anti-cancerCell Invasion AssayHT1080 cells-[2]
Anti-cancerAnti-metastasis AssayHT1080 cells-[2]
Anti-cancerAnti-angiogenesis Assay--[2]

Experimental Protocols

Detailed experimental protocols for the bioactivity assays mentioned are crucial for the replication and validation of findings. As specific quantitative data is not yet available, a generalized workflow for assessing anti-cancer activity is presented below.

General Workflow for In Vitro Anti-Cancer Activity Assessment

G General Workflow for In Vitro Anti-Cancer Activity Assessment cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., HT1080) cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) cell_culture->cytotoxicity invasion Invasion Assay (e.g., Matrigel) cell_culture->invasion migration Migration Assay (e.g., Wound Healing) cell_culture->migration apoptosis Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis compound_prep Compound Preparation (this compound / Aszonalenin) compound_prep->cytotoxicity compound_prep->invasion compound_prep->migration compound_prep->apoptosis ic50 IC50 Determination cytotoxicity->ic50 statistical_analysis Statistical Analysis invasion->statistical_analysis migration->statistical_analysis apoptosis->statistical_analysis pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis statistical_analysis->pathway_analysis

Caption: A generalized workflow for evaluating the in-vitro anti-cancer activity of test compounds.

Signaling Pathways

Epi-aszonalenin A has been shown to exert its anti-tumor effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is frequently observed in various cancers. The inhibition of the NF-κB pathway by epi-aszonalenin A leads to the downregulation of downstream target genes involved in tumor progression.

G Inhibition of NF-κB Signaling by Epi-Aszonalenin A cluster_nucleus EAA Epi-Aszonalenin A IKK IKK Complex EAA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Target Gene Expression (e.g., MMPs, VEGF) DNA->Genes Promotes Transcription Response Tumor Invasion, Metastasis, Angiogenesis Genes->Response

Caption: A simplified diagram of the NF-κB signaling pathway and its inhibition by epi-aszonalenin A.

Conclusion

References

Acetylaszonalenin Cytotoxicity: A Comparative Analysis Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the cytotoxic properties of Acetylaszonalenin, a secondary metabolite produced by the fungus Neosartorya fischeri. To date, no publically accessible studies have reported quantitative data on its efficacy against cancer cell lines, precluding a direct comparison with established anticancer drugs such as doxorubicin, cisplatin, and paclitaxel.

This guide aimed to provide a detailed comparison of this compound's cytotoxicity, including IC50 values, affected signaling pathways, and experimental protocols. However, an exhaustive search of scientific databases has not yielded any studies that have evaluated the cytotoxic effects of this compound. While research has been conducted on other metabolites from Neosartorya fischeri and related fungal species, the specific activity of this compound remains uncharacterized in the public domain.

For context, this guide will present the typical methodologies and data formats used in cytotoxicity studies for standard anticancer drugs. This information is provided to illustrate the type of data that would be necessary to facilitate a meaningful comparison should research on this compound become available in the future.

Standard Drugs: An Overview of Cytotoxic Data

Standard chemotherapeutic agents have been extensively studied, and their cytotoxic effects are well-documented across a wide range of cancer cell lines. This data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Below are illustrative tables showcasing the kind of data that would be compiled for a comparative analysis.

Table 1: Illustrative Cytotoxicity of Standard Anticancer Drugs (IC50 in µM)

Cell LineCancer TypeDoxorubicinCisplatinPaclitaxel
MCF-7 Breast CancerData PlaceholderData PlaceholderData Placeholder
A549 Lung CancerData PlaceholderData PlaceholderData Placeholder
HeLa Cervical CancerData PlaceholderData PlaceholderData Placeholder
HT-29 Colon CancerData PlaceholderData PlaceholderData Placeholder

Note: The values in this table are placeholders and would be populated with specific experimental data from peer-reviewed studies.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is a fundamental step in drug discovery. A variety of in vitro assays are employed to determine the efficacy of a potential anticancer agent. The following is a generalized protocol for a common cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Addition and Incubation cluster_readout Formazan Solubilization and Absorbance Reading cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 Allow attachment treat Treat with varying concentrations of test compound incubate1->treat add_mtt Add MTT solution to each well treat->add_mtt After incubation period (e.g., 48-72h) incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize Dissolve formazan crystals read Measure absorbance at ~570 nm solubilize->read calculate Calculate cell viability and IC50 values read->calculate

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways in Drug-Induced Cytotoxicity

Anticancer drugs exert their cytotoxic effects through various mechanisms, often by interfering with critical signaling pathways that control cell proliferation, survival, and death. Understanding these pathways is crucial for drug development.

Apoptosis Signaling Pathway

A common mechanism of action for many chemotherapeutic agents is the induction of apoptosis, or programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 stress Cellular Stress (e.g., DNA damage) bcl2 Bcl-2 Family Regulation stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 Activation caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

While the cytotoxic potential of this compound remains an open question, the established methodologies for evaluating standard anticancer drugs provide a clear roadmap for future research. The generation of robust data on the IC50 values of this compound against a panel of cancer cell lines is a critical first step. Subsequent studies should then aim to elucidate its mechanism of action by investigating its effects on key cellular processes and signaling pathways. Such research is essential to determine if this compound or its derivatives hold promise as novel therapeutic agents in the fight against cancer. Until such data becomes available, a direct and meaningful comparison to standard drugs is not feasible.

A Comparative Guide to the Structure-Activity Relationship of Prenylated Indole Alkaloids, Including Acetylaszonalenin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structural modifications influencing the biological activity of a promising class of fungal metabolites.

The intricate molecular architecture of prenylated indole alkaloids, a diverse family of natural products primarily isolated from fungi of the Aspergillus and Penicillium genera, has long captured the attention of medicinal chemists. These compounds, including the notable acetylaszonalenin, exhibit a wide spectrum of biological activities, ranging from cytotoxic to anti-inflammatory and antimicrobial effects. Understanding the relationship between their complex structures and their biological functions is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this compound class, with a focus on cytotoxic activity, drawing from a variety of experimental studies.

Core Structure and Chemical Diversity

This compound belongs to the prenylated indole alkaloids, characterized by an indole core derived from tryptophan, which is embellished with one or more isoprenoid units. The complexity of this class arises from the varied cyclization patterns of the prenyl groups and further modifications, leading to a rich diversity of scaffolds. This compound itself is a member of the benzodiazepine-containing indole alkaloids, possessing a complex, polycyclic structure.

Comparative Biological Activity of Prenylated Indole Alkaloids

While comprehensive SAR studies on a broad and systematic series of this compound derivatives are not extensively documented in publicly available literature, a comparative analysis of related prenylated indole alkaloids provides valuable insights into the structural features governing their cytotoxic effects. The following table summarizes the in vitro cytotoxicity of a selection of these compounds against various human cancer cell lines.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Indole AlkaloidNot specifiedKi = 170 µM (NK1 receptor binding)--
Asperthrin A Indole diketopiperazineP. acnes-induced THP-11.46 ± 0.21--
Chetracin E Indole AlkaloidA549, HCT-116, K562, H1975, HL-600.2 - 3.6--
Dionemycin Chlorinated bisindoleNCI-H460, MDA-MB-231, HCT-116, HepG-23.1 - 11.2--
Compound 20 IndolocarbazolePC30.15--
Flavopereirine β-carbolineSW480, SW620, DLD1, HCT116, HT298.15 - 15.33--
3,5-Diprenyl indole Prenylated IndoleMIA PaCa-29.5 ± 2.2Gemcitabine0.6 ± 0.4
Taberdivarine C BisindoleHeLa, MCF-7, SW4801.42 - 11.35--
Tabersonine Monoterpenoid IndoleSW480, SMMC-7721, HL-60, MCF-7, A-5494.6 - 14.8--

Data Interpretation and SAR Insights:

  • Structural Complexity and Potency: Highly complex and rigid polycyclic structures, such as that of Compound 20 (an indolocarbazole), often exhibit potent cytotoxicity with IC50 values in the nanomolar range.[1]

  • Dimerization: Bisindole alkaloids, like the taberdivarines, demonstrate significant cytotoxic activity, suggesting that dimerization can be a favorable strategy for enhancing potency.[2]

  • Halogenation: The presence of chlorine atoms, as seen in dionemycin, appears to be a key pharmacophore for its cytotoxic and antibacterial activities.[1]

  • Prenylation Pattern: The position and nature of the prenyl groups are critical. For instance, in simpler indoles, the presence of two prenyl groups at positions 3 and 5 confers notable cytotoxicity against pancreatic cancer cells.[3]

  • Core Scaffold: The underlying indole alkaloid scaffold is a crucial determinant of activity. For example, β-carboline alkaloids like flavopereirine show broad activity against a panel of colorectal cancer cell lines.[3]

Experimental Protocols

The biological data presented in this guide were obtained through various in vitro assays. Below are detailed methodologies for key experiments commonly cited in the study of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (prenylated indole alkaloids) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The cells are treated with these dilutions for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of many indole alkaloids are attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis. A generalized workflow for investigating the mechanism of action is depicted below.

G cluster_0 In Vitro Treatment cluster_1 Cellular Response Analysis cluster_2 Mechanistic Insights Cancer Cells Cancer Cells Indole Alkaloid Treatment Indole Alkaloid Treatment Cancer Cells->Indole Alkaloid Treatment Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Indole Alkaloid Treatment->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (e.g., Annexin V/PI) Apoptosis Assay (e.g., Annexin V/PI) Indole Alkaloid Treatment->Apoptosis Assay (e.g., Annexin V/PI) Western Blot (Protein Expression) Western Blot (Protein Expression) Indole Alkaloid Treatment->Western Blot (Protein Expression) G2/M Arrest G2/M Arrest Cell Cycle Analysis (Flow Cytometry)->G2/M Arrest Induction of Apoptosis Induction of Apoptosis Apoptosis Assay (e.g., Annexin V/PI)->Induction of Apoptosis Modulation of Apoptotic Proteins (e.g., Bax, p53) Modulation of Apoptotic Proteins (e.g., Bax, p53) Western Blot (Protein Expression)->Modulation of Apoptotic Proteins (e.g., Bax, p53) Inhibition of Signaling Pathways (e.g., MAPK) Inhibition of Signaling Pathways (e.g., MAPK) Western Blot (Protein Expression)->Inhibition of Signaling Pathways (e.g., MAPK)

Caption: Workflow for elucidating the cytotoxic mechanism of indole alkaloids.

Many indole alkaloids exert their anticancer effects by inducing cell cycle arrest, often at the G2/M phase, and by triggering programmed cell death (apoptosis). This is frequently associated with the modulation of key regulatory proteins.

G Indole Alkaloid Indole Alkaloid p-EGFR p-EGFR Indole Alkaloid->p-EGFR LC3-II LC3-II Indole Alkaloid->LC3-II upregulates p53 p53 Indole Alkaloid->p53 activates p-MEK p-MEK p-EGFR->p-MEK p-ERK p-ERK p-MEK->p-ERK Autophagy Autophagy LC3-II->Autophagy Apoptosis Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p21 p21 p53->p21 activates Bax Bax p53->Bax activates p21->Cell Cycle Arrest (G2/M) Bax->Apoptosis

Caption: Generalized signaling pathways affected by cytotoxic indole alkaloids.

Conclusion

The prenylated indole alkaloids represent a vast and largely untapped resource for the discovery of new drug leads. While specific SAR data for this compound derivatives are sparse, the broader analysis of related compounds reveals key structural motifs that are crucial for potent biological activity, particularly cytotoxicity. Features such as structural rigidity, dimerization, halogenation, and specific prenylation patterns are consistently associated with enhanced potency. Future research, including the systematic synthesis and biological evaluation of this compound analogs, is necessary to fully delineate the SAR for this specific subclass and to unlock its therapeutic potential. The experimental protocols and mechanistic pathways described herein provide a framework for such future investigations.

References

A Comparative Meta-Analysis of STAT3 Pathway Inhibition: Profiling Acetylaszonalenin Against Established Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative meta-analysis of research findings concerning Acetylaszonalenin and other known inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate an objective comparison of performance, supported by experimental methodologies.

Introduction to this compound and the STAT3 Pathway

This compound is a fungal metabolite identified in species such as Aspergillus fischeri and Aspergillus carneus[1]. Structurally, it is a complex alkaloid that has garnered interest for its potential biological activities. A critical area of investigation for compounds like this compound is the modulation of key cellular signaling pathways implicated in disease.

The STAT3 pathway is a crucial signaling cascade involved in cell proliferation, differentiation, survival, and angiogenesis[2][3][4]. Persistent or aberrant activation of STAT3 is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention[2][3][5]. STAT3 activation is typically mediated by phosphorylation, which leads to its dimerization, nuclear translocation, and subsequent regulation of target gene expression[4][5].

While this compound is a known compound, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of quantitative biological data, such as 50% inhibitory concentration (IC50) values, against specific cancer cell lines. Therefore, to provide a functional comparison, this guide will benchmark the potential of this compound against two well-characterized inhibitors of the STAT3 pathway: Stattic and Resveratrol .

Quantitative Data Presentation: A Comparative Overview

The following tables summarize the reported IC50 values for Stattic and Resveratrol across a range of cancer cell lines. This data provides a quantitative measure of their potency in inhibiting cell viability or specific cellular processes.

Table 1: Inhibitory Concentrations (IC50) of Stattic

Stattic is a non-peptidic small molecule that directly inhibits the STAT3 SH2 domain, preventing its activation, dimerization, and nuclear translocation[2][3][5].

Cell LineCancer TypeIC50 (µM)Assay TypeCitation(s)
DU145Prostate Cancer5.1 (cell-free)STAT3 SH2 Domain Binding[1][3][5]
MDA-MB-231Breast Cancer5.5MTT Assay[6]
PC3Prostate Cancer1.7MTT Assay[6]
A549Lung Cancer2.5Cell Proliferation[5]
UM-SCC-17BHead and Neck Squamous Cell Carcinoma2.56Cell Viability[4]
OSC-19Head and Neck Squamous Cell Carcinoma3.48Cell Viability[4]
Cal33Head and Neck Squamous Cell Carcinoma2.28Cell Viability[4]
UM-SCC-22BHead and Neck Squamous Cell Carcinoma2.65Cell Viability[4]
Table 2: Inhibitory Concentrations (IC50) of Resveratrol

Resveratrol is a natural polyphenol that has been shown to inhibit the STAT3 pathway, primarily by suppressing its phosphorylation[7].

Cell LineCancer TypeIC50 (µM)Time (h)Citation(s)
HeLaCervical Cancer50.0948[7]
A172Glioblastoma50.748[8]
LN428Glioblastoma216.848[8]
MG-63Osteosarcoma28.5648[6]
MNNG/HOSOsteosarcoma20.5748[6]
LN-229Glioblastoma17.9048[9]
U87-MGGlioblastoma2548[9]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which these compounds inhibit the STAT3 pathway is crucial for their development as therapeutic agents.

The Canonical STAT3 Signaling Pathway

The activation of the STAT3 protein is a multi-step process. It begins with the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 monomers. The recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, translocation into the nucleus, and binding to the promoters of target genes to regulate transcription.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK associates STAT3_mono STAT3 (monomer) JAK->STAT3_mono phosphorylates (Y705) pSTAT3_mono p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates DNA Target Gene Promoter STAT3_dimer_nuc->DNA binds Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Transcription activates Cytokine Cytokine / Growth Factor Cytokine->Receptor binds

Caption: Canonical JAK/STAT3 Signaling Pathway.
Mechanisms of Inhibition

This compound is hypothesized to function as a STAT3 inhibitor, though its precise mechanism is not well-documented. In contrast, Stattic and Resveratrol inhibit the pathway through distinct mechanisms.

  • Stattic: Directly binds to the SH2 domain of the STAT3 protein. This domain is essential for the binding of STAT3 to the phosphorylated receptor and for the dimerization of phosphorylated STAT3 monomers. By occupying this domain, Stattic effectively prevents STAT3 activation.

  • Resveratrol: Primarily acts by inhibiting the upstream kinases (like JAKs) that are responsible for phosphorylating STAT3. By preventing this initial phosphorylation event, it blocks the entire downstream cascade.

Inhibition_Mechanisms JAK JAK Kinase STAT3 STAT3 Monomer JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Resveratrol Resveratrol Resveratrol->JAK inhibits Stattic Stattic Stattic->pSTAT3 inhibits (prevents dimerization)

Caption: Mechanisms of STAT3 pathway inhibition.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for key experiments are provided below. These protocols are representative of the standard procedures used to determine the quantitative data presented.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol is used to determine the concentration at which a compound inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound, Stattic, Resveratrol) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add compound serial dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Add solubilization buffer Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read Calculate Calculate % viability and determine IC50 Read->Calculate

Caption: General workflow for an MTT-based cell viability assay.
Protocol 2: STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol assesses the ability of a compound to inhibit the binding of the STAT3 protein to its DNA consensus sequence.

Materials:

  • Nuclear protein extracts from cancer cells with activated STAT3.

  • Biotin-labeled double-stranded DNA probe containing the STAT3 binding site (e.g., SIE consensus sequence).

  • Unlabeled ("cold") competitor probe.

  • Poly(dI-dC) non-specific competitor DNA.

  • EMSA binding buffer.

  • Test compound (e.g., this compound).

  • Native polyacrylamide gel.

  • TBE buffer.

  • Chemiluminescent detection reagents.

Methodology:

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (containing STAT3), poly(dI-dC), and binding buffer. Add the test compound at various concentrations. For control reactions, add either an excess of cold probe (for competition) or vehicle (for baseline binding). Incubate for 20 minutes at room temperature.

  • Probe Addition: Add the biotin-labeled STAT3 probe to each reaction tube and incubate for another 20-30 minutes at room temperature to allow for protein-DNA binding.

  • Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis in TBE buffer until the dye front has migrated an adequate distance. This separates the free probe from the larger protein-DNA complexes.

  • Transfer: Transfer the separated DNA from the gel to a nylon membrane.

  • Detection: Crosslink the DNA to the membrane. Detect the biotin-labeled probe using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.

  • Imaging: Expose the membrane to X-ray film or a digital imager to visualize the bands. A decrease in the intensity of the shifted band (the STAT3-DNA complex) in the presence of the test compound indicates inhibition of DNA binding.

Conclusion

This guide provides a comparative framework for evaluating inhibitors of the STAT3 signaling pathway. The quantitative data for Stattic and Resveratrol demonstrate their efficacy in various cancer cell lines and highlight their distinct mechanisms of action. Stattic acts as a direct inhibitor of the STAT3 SH2 domain, while Resveratrol impacts upstream phosphorylation events.

This compound remains a compound of interest due to its potential as a STAT3 modulator. However, the lack of publicly available quantitative data and detailed mechanistic studies prevents a direct performance comparison at this time. The experimental protocols detailed herein provide a clear roadmap for the necessary research to elucidate the efficacy and mechanism of this compound. Further investigation is required to fully characterize its biological activity and determine its potential as a therapeutic agent in the landscape of STAT3-targeted cancer therapies.

References

Safety Operating Guide

Navigating the Disposal of Acetylaszonalenin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Acetylaszonalenin, a fungal secondary metabolite, requires careful consideration for its end-of-life handling. While current safety data sheets (SDS) for this compound indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow rigorous disposal protocols appropriate for a research-grade chemical.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including laboratory coats, safety glasses, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound should align with your institution's chemical hygiene plan and local regulations. The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Segregation :

    • Pure, unused this compound should be considered chemical waste.

    • Solutions containing this compound should be treated as chemical waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.

    • Contaminated labware (e.g., pipette tips, vials, gloves) should be segregated as solid chemical waste.

  • Containerization :

    • Solid Waste : Place pure this compound and contaminated solid materials into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

    • Liquid Waste : Collect solutions containing this compound in a sealable, chemical-resistant container. Ensure the container is appropriately labeled with the contents, including the concentration of this compound and the solvent used.

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity or concentration of the waste.

    • Note any other chemicals present in the waste mixture.

  • Storage :

    • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure containers are sealed to prevent spills or evaporation.

    • The storage area should be secure and away from general laboratory traffic.

  • Disposal Request :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the chemical waste.

    • Provide the EHS department with accurate information about the waste contents.

Quantitative Data Summary

Waste TypeContainer RequirementKey Disposal Consideration
Solid (Pure)Labeled, sealed, chemical-resistantSegregate from other solid waste.
Solid (Contaminated)Labeled, sealed, chemical-resistantIncludes gloves, pipette tips, and other disposables.
Liquid (Solutions)Labeled, sealed, chemical-resistantDo not mix with incompatible solvents. Note all components.

Experimental Protocol: Decontamination of Work Surfaces

In the event of a minor spill of this compound solution, the following protocol should be followed:

  • Containment : Absorb the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Collection : Carefully sweep or scoop the absorbent material into a designated solid chemical waste container.

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

  • Waste Disposal : All materials used for cleanup, including absorbent and wipes, must be disposed of as solid chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Interim Storage cluster_4 Final Disposal start Generate this compound Waste (Solid or Liquid) solid_waste Solid Waste (Pure compound, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing this compound) start->liquid_waste Is it liquid? solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup disposal Proper Disposal by Licensed Facility ehs_pickup->disposal

This compound Disposal Workflow

It is the responsibility of the user to develop proper handling and disposal methods based on the specific conditions of use and to comply with all institutional and governmental regulations. Always consult with your institution's EHS department for specific guidance on chemical waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.